2-Fluoro-4-biphenylylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-fluoro-4-phenylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYWXDFYJSIUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379179 | |
| Record name | 2-Fluoro-4-biphenylylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178305-99-2 | |
| Record name | 2-Fluoro-4-biphenylylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-biphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Fluoro-4-biphenylylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Fluoro-4-biphenylylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its relevance in the development of therapeutic agents.
Core Properties and Specifications
This compound, identified by the CAS number 178305-99-2 , is a white to off-white crystalline solid.[1] Its chemical structure, featuring a fluorine atom on the biphenyl scaffold, imparts unique reactivity and makes it a valuable reagent in the synthesis of complex organic molecules.[2]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 178305-99-2 | [1][3] |
| Molecular Formula | C₁₂H₁₀BFO₂ | [4] |
| Linear Formula | FC₆H₃(C₆H₅)B(OH)₂ | [1][3] |
| Molecular Weight | 216.02 g/mol | [1][3][4] |
| Melting Point | 243-248 °C | [1][3] |
| Appearance | White to off-white crystalline powder |
Structural Information
| Identifier | Value | Reference |
| InChI | 1S/C12H10BFO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,15-16H | [1][3] |
| SMILES | OB(O)c1ccc(c(F)c1)-c2ccccc2 | [1][3] |
Synthesis of this compound: An Experimental Protocol
Reaction Scheme:
Materials:
-
4-Bromo-2-fluorobiphenyl
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-bromo-2-fluorobiphenyl (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronic ester.
-
Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
References
An In-depth Technical Guide to 2-Fluoro-4-biphenylylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-4-biphenylylboronic acid, a versatile reagent in modern organic synthesis. This document details available data on its properties, outlines generalized experimental protocols for its synthesis and use, and presents key reaction workflows.
Core Physical and Chemical Properties
This compound is a solid, white to almost white crystalline powder at room temperature. Its key identifying information and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 178305-99-2[1] |
| Molecular Formula | C₁₂H₁₀BFO₂[1] |
| Molecular Weight | 216.02 g/mol [1] |
| Melting Point | 243-248 °C (lit.)[1] |
| Boiling Point | 377.3 ± 52.0 °C (Predicted) |
| Solubility | Soluble in Methanol |
| Appearance | White to Almost white powder to crystal |
| pKa | 7.52 ± 0.10 (Predicted) |
Spectroscopic Characterization (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.0 ppm), Boronic acid protons (broad singlet, δ ~8.0-8.5 ppm). |
| ¹³C NMR | Aromatic carbons (δ 110-145 ppm), Carbon bearing boron (δ ~130-140 ppm, may be broad), Carbon bearing fluorine (¹JCF coupling). |
| ¹⁹F NMR | A single resonance for the fluorine atom, with coupling to adjacent aromatic protons. |
| FTIR (cm⁻¹) | O-H stretch (broad, ~3300-3500), C-H stretch (aromatic, ~3000-3100), C=C stretch (aromatic, ~1600, 1480), B-O stretch (~1350), C-F stretch (~1200-1250). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 216. Fragmentation may involve loss of H₂O, B(OH)₂, and cleavage of the biphenyl bond. |
Experimental Protocols
General Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and common method for the synthesis of arylboronic acids involves the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate followed by acidic hydrolysis. A plausible synthetic route starting from 4-bromo-2-fluorobiphenyl is outlined below.
Materials:
-
4-Bromo-2-fluorobiphenyl
-
Magnesium turnings or n-Butyllithium
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 1 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)
Procedure:
-
Formation of the Organometallic Reagent:
-
Grignard Route: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 4-bromo-2-fluorobiphenyl in anhydrous THF is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.
-
Organolithium Route: To a flame-dried flask under an inert atmosphere, a solution of 4-bromo-2-fluorobiphenyl in anhydrous THF or diethyl ether is cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a specified time at this temperature.
-
-
Borylation: The solution of the Grignard or organolithium reagent is cooled to -78 °C. Triisopropyl borate is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The mixture is stirred vigorously for a few hours.
-
Work-up and Purification:
-
The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified. A common method for purifying arylboronic acids is recrystallization from a suitable solvent system (e.g., hot ethanol, or a mixture of an organic solvent and water).[2] Alternatively, purification can be achieved by forming a diethanolamine adduct which can be crystallized and then hydrolyzed to give the pure boronic acid.[2]
-
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. A general procedure is as follows:
Materials:
-
Aryl or vinyl halide/triflate
-
This compound (typically 1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl/vinyl halide, this compound, the palladium catalyst, and the base.
-
Solvent Addition: The reaction vessel is purged with an inert gas (argon or nitrogen), and the degassed solvent(s) are added.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by techniques like TLC or GC-MS.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with water. The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general workflow for a Suzuki-Miyaura cross-coupling reaction and the catalytic cycle.
References
An In-depth Technical Guide to 2-Fluoro-4-biphenylylboronic Acid
This technical guide provides a comprehensive overview of 2-Fluoro-4-biphenylylboronic acid, a vital reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's structure, physicochemical properties, and its significant applications, particularly in carbon-carbon bond formation.
Compound Structure and Properties
This compound is an organoboron compound featuring a biphenyl backbone with a fluorine atom and a boronic acid functional group. This unique substitution pattern imparts specific reactivity and properties that are highly valued in synthetic chemistry.
Chemical Structure:
Figure 1. Chemical structure of this compound.
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₂H₁₀BFO₂[1][2] |
| Molecular Weight | 216.02 g/mol [1][2] |
| CAS Number | 178305-99-2[1][2] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 243-248 °C |
| SMILES | OB(O)c1ccc(c(F)c1)-c2ccccc2 |
| InChI Key | BWYWXDFYJSIUBE-UHFFFAOYSA-N |
Applications in Organic Synthesis
This compound is a cornerstone reagent for the synthesis of complex organic molecules, finding extensive use in pharmaceutical development and materials science.[2] Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl linkages.[2] The presence of the fluorine atom can enhance the compound's reactivity and influence the electronic properties of the resulting products.[2]
Biaryl scaffolds are prevalent in many biologically active compounds, liquid crystals, and organic electronic materials.[3] The ability to efficiently synthesize these structures using reagents like this compound is therefore of paramount importance.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction utilizing this compound. This protocol is a generalized procedure and may require optimization for specific substrates.
Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.
Visualization of the Suzuki-Miyaura Coupling Workflow
The following diagram, generated using the DOT language, illustrates the logical workflow of the Suzuki-Miyaura cross-coupling reaction described above.
Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.
References
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-biphenylylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable and efficient synthesis route for 2-Fluoro-4-biphenylylboronic acid, a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The described methodology is a two-step process commencing with the formation of a key biphenyl intermediate, followed by a lithiation-borylation sequence to yield the target boronic acid.
I. Overview of the Synthetic Strategy
The synthesis of this compound is strategically approached in two main stages. The initial step focuses on constructing the 2-fluoro-4-bromobiphenyl backbone. Subsequently, this intermediate undergoes a halogen-metal exchange followed by borylation to introduce the boronic acid functionality.
II. Data Presentation: Reaction Parameters and Yields
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Synthesis of 2-Fluoro-4-bromobiphenyl via Suzuki Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Fluoro-4-bromoiodobenzene | Phenylboronic acid | Pd on Carbon (5%) | 2M Na₂CO₃ | Fluorobenzene | 50 | 18 | 87[1] |
Table 2: Synthesis of this compound via Lithiation-Borylation
| Reactant | Reagent 1 | Reagent 2 | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Fluoro-4-bromobiphenyl | n-Butyllithium | Triisopropyl borate | Anhydrous THF | -78 to RT | ~3 | High (expected) |
Note: The yield for the second step is expected to be high based on analogous transformations, though a specific yield for this exact substrate was not found in the searched literature.
III. Experimental Protocols
Step 1: Synthesis of 2-Fluoro-4-bromobiphenyl
This procedure is adapted from the Suzuki-Miyaura coupling methodology.[1]
Materials:
-
2-Fluoro-4-bromoiodobenzene (1.00 eq)
-
Phenylboronic acid (1.75 eq)
-
5% Palladium on carbon catalyst
-
Fluorobenzene
-
2M Aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluoro-4-bromoiodobenzene (0.01 mole), fluorobenzene (4.00 g), 5% palladium on carbon catalyst (0.4 g), and 2M aqueous sodium carbonate (10 ml).
-
Purge the flask with nitrogen.
-
Add a solution of phenylboronic acid (0.0175 mole) in a minimal amount of ethanol.
-
Heat the reaction mixture to 50°C and stir vigorously for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a standard aqueous workup, separating the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by distillation to yield 2-fluoro-4-bromobiphenyl.[1]
Step 2: Synthesis of this compound
This protocol is a general procedure adapted from established methods for the synthesis of arylboronic acids via lithiation-borylation.
Materials:
-
2-Fluoro-4-bromobiphenyl (1.0 eq)
-
n-Butyllithium (in hexanes, 1.1 eq)
-
Triisopropyl borate (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous and inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 2-fluoro-4-bromobiphenyl in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise, ensuring the internal temperature remains below -70°C.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Add triisopropyl borate dropwise, again maintaining the internal temperature below -70°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0°C and quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.
This guide provides a robust and reproducible pathway for the synthesis of this compound. Researchers should always adhere to standard laboratory safety procedures when handling the reagents and performing the reactions described.
References
A Technical Guide to 2-Fluoro-4-biphenylylboronic Acid for Researchers and Drug Development Professionals
Introduction: 2-Fluoro-4-biphenylylboronic acid is a versatile organoboron compound widely utilized in organic synthesis and medicinal chemistry.[1][2] Its chemical formula is C12H10BFO2, and its molecular weight is 216.02 g/mol .[3] The presence of a fluorine atom enhances its reactivity, making it an excellent reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] This compound is instrumental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] In drug discovery, it serves as a crucial building block for creating novel drug candidates with potentially improved efficacy and selectivity.[1][2][4]
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, typically for research and development purposes. The following table summarizes the product specifications from several key commercial vendors.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | This compound | 178305-99-2 | ≥97% | 1g, 5g |
| Santa Cruz Biotechnology | This compound | 178305-99-2 | Not specified | 1g, 5g, 25g |
| BLD Pharm | This compound | 178305-99-2 | ≥97% | 1g, 5g, 25g |
| Chem-Impex International | 2-Fluoro-4-biphenylboronic acid | 178305-99-2 | 97%+ | 1g, 5g, 25g, 100g |
| VWR (Avantor) | This compound | 178305-99-2 | min 97% | 1g, 5g |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.[5][6] This reaction is particularly valuable for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[6]
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Na3PO4, Cs2CO3)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2-3 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a 4:1 mixture of Toluene and water, 10 mL). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki-Miyaura Coupling
This flowchart outlines the typical laboratory procedure for performing a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Purity and Stability of 2-Fluoro-4-biphenylylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-biphenylylboronic acid (CAS No. 178305-99-2) is a vital building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its purity and stability characteristics. The fluorine substituent on the biphenyl scaffold can significantly influence the compound's reactivity and physicochemical properties, making a detailed analysis of its quality attributes essential for reproducible and reliable outcomes in drug discovery and development.[2] This guide provides a comprehensive overview of the analytical methods for purity determination and the stability profile of this compound under various stress conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 178305-99-2 | [3][4] |
| Molecular Formula | C₁₂H₁₀BFO₂ | [3][5] |
| Molecular Weight | 216.02 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 243-248 °C (literature) | [3] |
| Solubility | Soluble in organic solvents such as methanol, and DMSO. | General knowledge |
Purity Assessment
Ensuring the high purity of this compound is critical for its successful application in synthesis, as impurities can lead to side reactions, lower yields, and complications in the purification of the final products. The most common methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for determining the purity of boronic acids and detecting any related impurities. A typical purity specification for commercially available this compound is ≥98%.
Table 2: Typical HPLC Purity Data for this compound
| Parameter | Typical Value |
| Purity by HPLC (Area %) | ≥ 98% |
| Major Impurity | Boroxine (trimer) |
| Other Potential Impurities | Starting materials, protodeboronation product |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte. It provides structural confirmation and can quantify the main component against a certified internal standard.
Table 3: Comparative Analysis of HPLC and qNMR for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. |
| Quantification | Secondary method requiring a reference standard for precise quantification of impurities. | Primary ratio method; can determine absolute purity without a reference standard of the analyte, using a certified internal standard. |
| Selectivity | High selectivity for separating structurally similar impurities. | Excellent for structural confirmation and identification of impurities. Can be limited by signal overlap. |
| Sensitivity | Generally offers higher sensitivity, suitable for trace impurity analysis. | Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments. |
Stability Profile
The stability of this compound is a critical factor for its storage and handling. Like many boronic acids, it is susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability.
Degradation Pathways
The primary degradation pathways for arylboronic acids include:
-
Oxidative Degradation: The C-B bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol. This is often a significant degradation pathway.
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of the corresponding biphenyl. This can occur under both acidic and basic conditions.[3][5][6][7][8]
-
Thermal Degradation: At elevated temperatures, boronic acids can undergo dehydration to form boroxines (cyclic trimers). This process is typically reversible upon addition of water.[9]
Figure 1: Major degradation pathways for this compound.
Forced Degradation Studies
Forced degradation studies are performed to predict the stability of the compound and to develop stability-indicating analytical methods. The results are typically qualitative but can provide quantitative estimates of degradation under specific conditions. Due to the lack of specific published data for this compound, the following table presents typical conditions and expected outcomes for arylboronic acids.
Table 4: Representative Forced Degradation Data for Arylboronic Acids
| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation | Primary Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 5-15% | Protodeboronation product (2-Fluorobiphenyl) |
| Basic Hydrolysis | 0.1 M NaOH | 8 h | RT | 10-20% | Protodeboronation product (2-Fluorobiphenyl) |
| Oxidation | 3% H₂O₂ | 4 h | RT | 15-30% | Oxidative degradation product (2-Fluoro-4-hydroxybiphenyl) |
| Thermal | Solid state | 48 h | 100 °C | 5-10% | Boroxine |
| Photolytic | UV/Vis light | 24 h | RT | < 5% | Minor oxidative degradation products |
Note: The degradation percentages are illustrative and can vary based on the specific arylboronic acid and experimental conditions.
Storage and Handling
Based on its stability profile, the following storage and handling recommendations are advised:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration is recommended.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Experimental Protocols
Protocol for HPLC Purity Determination
This protocol provides a general method for the purity analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL.
Protocol for Forced Degradation Studies
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C. Withdraw aliquots at specified time points, neutralize, and dilute for HPLC analysis.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH at room temperature. Withdraw aliquots at specified time points, neutralize, and dilute for HPLC analysis.
-
Oxidative Degradation: Treat a solution of the sample with 3% hydrogen peroxide at room temperature. Monitor the reaction progress and quench with a suitable reagent (e.g., sodium bisulfite) before HPLC analysis.
-
Thermal Degradation: Store the solid sample in an oven at a controlled temperature (e.g., 100°C). At various time points, dissolve a portion of the sample for HPLC analysis.
-
Photostability: Expose a solution of the sample to a calibrated light source (UV and visible). Analyze the sample by HPLC at different time intervals and compare it with a sample stored in the dark.
Application in Synthesis: Suzuki-Miyaura Coupling
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. A typical workflow for this reaction is illustrated below.
Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. scbt.com [scbt.com]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-4-biphenylylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the safety data and handling procedures for 2-Fluoro-4-biphenylylboronic acid (CAS RN: 178305-99-2). The information is compiled to ensure safe laboratory practices for professionals involved in research and development.
Chemical Identification and Physical Properties
This compound is a solid organic compound with the molecular formula C12H10BFO2.[1] It is commonly used in organic synthesis, particularly in cross-coupling reactions.
| Property | Value | Reference |
| Molecular Formula | C12H10BFO2 | [1] |
| Molecular Weight | 216.02 g/mol | [1][2] |
| CAS Number | 178305-99-2 | [1][2][3] |
| Physical State | Solid, White to Almost white powder to crystal | |
| Melting Point | 243-248 °C (lit.) | [2] |
| Solubility | Soluble in Methanol | |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.
| GHS Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. |
Precautionary Statements and Safe Handling
Adherence to the following precautionary statements is crucial for minimizing risks associated with handling this compound.
| Category | Precautionary Statements |
| Prevention | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P337 + P313: If eye irritation persists: Get medical advice/ attention. P362: Take off contaminated clothing and wash before reuse. |
Experimental Protocol: General Handling of Boronic Acids
While a specific experimental protocol for this compound is not detailed in the provided search results, a general procedure for handling boronic acids in a laboratory setting should be followed.
Objective: To safely handle and dispense this compound for experimental use.
Materials:
-
This compound
-
Appropriate solvent (e.g., Methanol)
-
Spatula
-
Weighing paper or boat
-
Reaction vessel
-
Chemical fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves (e.g., nitrile)
Procedure:
-
Preparation: Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials readily available.
-
Personal Protective Equipment: Don appropriate PPE, including safety goggles, a lab coat, and gloves.[4]
-
Dispensing:
-
Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of any dust.
-
Carefully open the container of this compound.
-
Use a clean spatula to transfer the desired amount of the solid onto a weighing paper or boat on a calibrated analytical balance.
-
Tightly reseal the container immediately after dispensing.
-
-
Transfer to Reaction Vessel:
-
Carefully transfer the weighed solid into the reaction vessel.
-
If dissolving in a solvent, add the solvent to the solid in the reaction vessel under stirring.
-
-
Waste Disposal:
-
Dispose of any contaminated materials, such as weighing paper and gloves, in a designated hazardous waste container.
-
Empty containers must be rinsed three times with a suitable solvent, with the rinsate collected as hazardous waste.[5]
-
-
Decontamination:
-
Thoroughly clean the spatula and the work surface in the fume hood.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for the safe handling of a chemical reagent like this compound, from procurement to disposal.
References
An In-depth Technical Guide to the Solubility of 2-Fluoro-4-biphenylylboronic Acid in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-biphenylylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents available qualitative information and quantitative data for the parent compound, phenylboronic acid, as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs.
Introduction to this compound
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. The boronic acid moiety is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The fluorine substituent and the biphenyl structure can influence the molecule's polarity, lipophilicity, and crystal packing, which in turn affect its solubility and potential biological activity. A thorough understanding of its solubility in various organic solvents is crucial for its application in organic synthesis, purification, and formulation.
Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature.
Qualitative Solubility: One available source indicates that this compound is soluble in methanol. General principles of "like dissolves like" suggest it would exhibit solubility in other polar organic solvents.
Quantitative Solubility of Phenylboronic Acid (Proxy Compound):
The following table summarizes the quantitative solubility of the parent compound, phenylboronic acid, in various organic solvents. This data can serve as a useful, albeit approximate, guide for solvent selection.[1] The solubility is presented as the mole fraction (x) at different temperatures.
| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.020 | |
| 313.15 | 0.033 | |
| 323.15 | 0.052 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.210 | |
| 323.15 | 0.280 | |
| Dipropyl Ether | 293.15 | 0.055 |
| 303.15 | 0.080 | |
| 313.15 | 0.115 | |
| 323.15 | 0.160 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.001 |
It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can complicate solubility studies.[2]
Experimental Protocols for Solubility Determination
A common and reliable technique for determining the solubility of boronic acids is the dynamic (or synthetic) method .[1][2][3] This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Principle: The dynamic method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[3] A biphasic sample with a known composition of the boronic acid and the solvent is prepared. The mixture is heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition.[1]
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath for precise temperature control
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and a photodetector to monitor turbidity
-
Analytical balance for accurate weighing
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture.
-
Controlled Heating: The temperature of the bath is slowly and constantly increased (e.g., 0.1-0.5 °C/min).[3]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally by measuring the intensity of a light beam passing through the sample.[1]
-
Determination of Dissolution Temperature: The temperature at which the solution becomes clear (i.e., the last solid particles dissolve) is recorded as the equilibrium solubility temperature for that composition.[1][3]
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[3]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for solubility determination.
Caption: Workflow for the dynamic determination of solubility.
References
Unveiling the Genesis of a Key Synthetic Building Block: The Discovery and History of 2-Fluoro-4-biphenylylboronic Acid
For Immediate Release
A cornerstone in modern synthetic chemistry, 2-Fluoro-4-biphenylylboronic acid has emerged as a versatile and indispensable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This technical guide delves into the discovery and historical development of this fluorinated organoboron compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, synthesis, and pivotal role in advancing chemical innovation.
Introduction: A Fluorinated Asset in the Chemist's Toolbox
This compound, with the CAS Number 178305-99-2, is a white to off-white crystalline solid.[1] Its strategic importance lies in the unique combination of a fluorine atom and a biphenyl scaffold attached to a boronic acid moiety. The presence of the fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of target molecules, making it a highly sought-after building block in the design and synthesis of pharmaceuticals and advanced materials.[2][3] This compound is particularly celebrated for its efficacy as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds.[2]
The Genesis: A Patented Innovation
The initial discovery and formal disclosure of this compound can be traced back to a United States Patent. While the specific details of the initial synthesis and the inventors are proprietary information contained within patent literature, the compound's emergence is intrinsically linked to the growing demand for novel biaryl structures in the late 20th century, particularly within the pharmaceutical and agrochemical industries. The development of this reagent was a direct response to the need for more sophisticated and functionally diverse building blocks to accelerate drug discovery and materials science programs.
Physicochemical Properties and Data
A summary of the key physical and chemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 178305-99-2 | [1] |
| Molecular Formula | C₁₂H₁₀BFO₂ | [1] |
| Molecular Weight | 216.02 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 243-248 °C (lit.) | |
| Solubility | Soluble in polar organic solvents | [1] |
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The primary application and the very reason for the prominence of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient formation of a C-C bond between the biphenyl moiety of the boronic acid and various organic halides or triflates.
The generalized mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid (in the form of a boronate ester after activation with a base) is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.
The presence of the fluorine atom on the biphenyl ring of this compound can influence the rate and efficiency of the transmetalation step, often leading to high yields and clean reactions.
Experimental Protocols: A Representative Synthesis
While the original patented synthesis may have its specific nuances, a general and widely adopted method for the preparation of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate followed by acidic workup. A representative experimental protocol for a similar fluorinated biphenylboronic acid is detailed below.
Synthesis of this compound
Materials:
-
4-Bromo-3-fluorobiphenyl
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromo-3-fluorobiphenyl in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise.
-
The resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aryllithium species.
-
Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of aqueous hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford this compound as a solid.
Historical Significance and Modern Applications
The introduction of this compound and its analogs has had a profound impact on the landscape of organic synthesis. Its availability has enabled the rapid and efficient construction of complex molecular architectures that were previously challenging to access.
Key areas of impact include:
-
Pharmaceutical Drug Development: This reagent is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The fluorinated biphenyl motif is present in a variety of drug candidates targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.
-
Materials Science: The unique electronic properties imparted by the fluorinated biphenyl unit make it a valuable component in the design of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.[2]
-
Agrochemicals: The development of novel pesticides and herbicides often relies on the synthesis of complex organic molecules, and this compound serves as a key building block in this field as well.[2]
Conclusion
From its origins in patented chemical innovation to its current status as a commercially available and widely used synthetic building block, this compound exemplifies the synergy between industrial research and academic advancement. Its discovery and development have significantly expanded the capabilities of synthetic chemists, enabling the creation of novel molecules with tailored properties for a diverse range of applications. As the quest for new drugs and materials continues, the importance of versatile and functionalized reagents like this compound is only set to grow.
References
Spectroscopic and Synthetic Profile of 2-Fluoro-4-biphenylylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-biphenylylboronic acid is a valuable synthetic intermediate, particularly in the realm of medicinal chemistry and materials science. Its structural features, including the biphenyl moiety, a fluorine substituent, and a boronic acid group, make it a versatile building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules. This technical guide provides a summary of its key spectroscopic data, detailed experimental protocols for its analysis, and a logical workflow for its synthesis.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 178305-99-2 | [1] |
| Molecular Formula | C₁₂H₁₀BFO₂ | [1] |
| Molecular Weight | 216.02 g/mol | [1] |
| Melting Point | 243-248 °C | |
| Appearance | White to off-white powder/crystal |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | |
| Chemical Shift (δ) ppm | Multiplicity |
| 7.6 - 7.8 | m |
| 7.3 - 7.5 | m |
| 8.0 - 8.2 (B(OH)₂) | br s |
| ¹³C NMR (Predicted) |
| Chemical Shift (δ) ppm |
| 160 - 165 (d, ¹JCF) |
| 140 - 145 |
| 130 - 135 |
| 125 - 130 |
| 115 - 120 (d, ²JCF) |
| Carbon attached to Boron (Broad) |
| ¹⁹F NMR (Predicted) |
| Chemical Shift (δ) ppm vs. CFCl₃ |
| -110 to -120 |
| ¹¹B NMR (Predicted) |
| Chemical Shift (δ) ppm |
| 28 - 32 |
Infrared (IR) Spectroscopy
| IR Absorption (Predicted) | |
| Wavenumber (cm⁻¹) | Functional Group |
| 3200 - 3600 (broad) | O-H stretch (boronic acid) |
| ~1600 | C=C stretch (aromatic) |
| ~1350 | B-O stretch |
| ~1200 | C-F stretch |
Mass Spectrometry (MS)
| Mass Spectrometry (Predicted) | |
| m/z | Fragment |
| 216 | [M]⁺ |
| 198 | [M - H₂O]⁺ |
| 170 | [M - B(OH)₂]⁺ |
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data are provided below. These are generalized procedures for boronic acids and should be adapted as necessary for this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Sonication may be required to aid dissolution.
-
¹H NMR : Acquire the spectrum using a standard pulse program. The spectral width should be sufficient to cover the aromatic and boronic acid proton signals (typically 0-12 ppm).
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, as the carbon attached to boron may give a broad signal.
-
¹⁹F NMR : Acquire the spectrum using a standard pulse program without proton decoupling to observe C-F couplings. A common reference standard is CFCl₃.
-
¹¹B NMR : Acquire the spectrum using a boron-specific probe or a broadband probe tuned to the ¹¹B frequency. A common reference standard is BF₃·OEt₂.
IR Spectroscopy
-
Sample Preparation (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition (Electrospray Ionization - ESI) : Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Synthesis Workflow
The synthesis of this compound typically involves a multi-step process. A general workflow is outlined below.
Caption: Synthetic workflow for this compound.
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical flow of spectroscopic techniques used to confirm the structure of the synthesized compound.
Caption: Spectroscopic analysis workflow for structural confirmation.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. While experimental data is currently limited in the public domain, the provided predictive data and established experimental protocols offer a solid starting point for researchers. The versatility of this compound in synthetic chemistry, particularly for the construction of novel pharmaceutical and material science targets, underscores the importance of a comprehensive understanding of its chemical properties.
References
Methodological & Application
Application Notes and Protocols for 2-Fluoro-4-biphenylylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-biphenylylboronic acid is a versatile reagent in organic synthesis, particularly valued for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and organic electronic materials.
The presence of a fluorine atom on the biphenyl scaffold can significantly influence the physicochemical properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This makes this compound a key building block in the development of novel drug candidates and advanced materials.
These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, offering both a general methodology and a specific, high-yield synthesis of a key pharmaceutical intermediate.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic moiety (the 2-fluoro-4-biphenylyl group) to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application Notes and Protocols for 2-Fluoro-4-biphenylylboronic Acid in Palladium-Catalyzed Reactions
Introduction
2-Fluoro-4-biphenylylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique structural features, including the fluorine substituent and the biphenyl moiety, make it an important building block in the synthesis of complex organic molecules. The fluorine atom can enhance the metabolic stability and modulate the electronic properties of the target molecules, which is of significant interest in the fields of medicinal chemistry and materials science. These application notes provide a comprehensive overview of the use of this compound in palladium-catalyzed reactions, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Applications
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is widely employed in:
-
Drug Discovery and Development: The biphenyl scaffold is a common motif in many biologically active compounds. The introduction of a 2-fluoro-4-biphenyl group can lead to the development of novel therapeutic agents with improved pharmacological profiles.
-
Materials Science: Fluorinated biphenyls are key components in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials due to their unique electronic and photophysical properties.
-
Agrochemicals: The synthesis of novel pesticides and herbicides often involves the use of fluorinated building blocks to enhance their efficacy and stability.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
| Aryl Halide Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O (3:1) | 100 | 8 | 80-90 |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | 75-85 |
| 1-Iodo-3-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 10 | 88-98 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Reflux condenser
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.02-0.05 mmol). Then, add the degassed solvent (e.g., 5 mL of a 4:1 dioxane/water mixture) via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cross-coupled product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Application Notes and Protocols: 2-Fluoro-4-biphenylylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-biphenylylboronic acid is a versatile and highly valuable building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom on the biphenyl scaffold, make it an attractive starting material for the synthesis of complex organic molecules with a wide range of biological activities. The fluorine substitution can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of anti-inflammatory agents.
Core Application: Synthesis of Anti-inflammatory Agents
A key application of this compound is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives. The 2-fluoro-4-biphenyl moiety is a core structural component of Flurbiprofen, a potent NSAID. Furthermore, this scaffold has been utilized to generate a library of derivatives with promising anti-inflammatory, analgesic, and potentially anticancer activities.
Synthesis of 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives
Derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid have been synthesized and evaluated for their anti-inflammatory and other biological activities. These compounds, which include various heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, have shown significant therapeutic potential.[1][2]
Experimental Protocol: General Procedure for the Synthesis of 2-(2-Fluoro-4-biphenylyl)propionic Acid Hydrazide
This protocol describes the synthesis of a key intermediate, the hydrazide of 2-(2-fluoro-4-biphenylyl)propionic acid, which serves as a precursor for various heterocyclic derivatives.
-
Materials:
-
2-(2-Fluoro-4-biphenylyl)propionic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Hydrazine Hydrate
-
Ethanol
-
-
Procedure:
-
Esterification: 2-(2-Fluoro-4-biphenylyl)propionic acid is converted to its methyl ester by refluxing with methanol in the presence of a catalytic amount of concentrated sulfuric acid.[3]
-
Hydrazinolysis: The resulting methyl ester is then refluxed with hydrazine hydrate in ethanol to yield 2-(2-fluoro-4-biphenylyl)propanoic acid hydrazide.[3][4] The solid precipitate is washed with water, dried, and recrystallized from ethanol.[3]
-
This hydrazide can then be reacted with various reagents to form the final derivatives. For example, reaction with different aromatic aldehydes yields hydrazone derivatives.[4][5]
Quantitative Data: Biological Activities of 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives
The following tables summarize the in vivo anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities of various synthesized derivatives.
Table 1: Anti-inflammatory Activity of 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives [1]
| Compound | Structure/Class | % Inhibition of Edema |
| Flurbiprofen | Standard | 78.45 |
| 9 | 1,3,4-Oxadiazole | 74.70 |
| 15 | 1,3,4-Oxadiazole | 85.58 |
| 19 | 1,3,4-Oxadiazole | 92.35 |
| 20 | 1,2,4-Triazole | 90.58 |
| 25 | 1,3,4-Thiadiazole | 88.70 |
Table 2: Analgesic, Ulcerogenic, and Lipid Peroxidation Data for Selected Derivatives [1]
| Compound | % Analgesic Activity | Ulcer Index | % Inhibition of Lipid Peroxidation |
| Flurbiprofen | 51.09 | 2.65 | 18.50 |
| 9 | 18.13 | 1.10 | 55.80 |
| 15 | 84.06 | 0.95 | 68.40 |
| 19 | 75.30 | 0.80 | 72.30 |
| 20 | 66.07 | 0.85 | 70.20 |
| 25 | 58.15 | 1.05 | 65.70 |
Advanced Application: Suzuki-Miyaura Cross-Coupling
The foundational route to introducing the 2-fluoro-4-biphenyl scaffold is through the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound, such as this compound, with an organic halide or triflate.[6][7] The fluorine atom in the boronic acid can lead to improved reactivity and selectivity in the coupling process.[6]
Experimental Protocol: General Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a fluorinated boronic acid with an aryl bromide, adapted from a similar procedure.[8] This method can be optimized for the specific coupling of this compound with a suitable reaction partner.
-
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 4:1 mixture of 1,4-Dioxane and Water)
-
10 mL microwave vial
-
-
Procedure:
-
Combine this compound, the aryl bromide, the palladium catalyst, and the base in a microwave vial containing a stir bar.[8]
-
Add the degassed solvent mixture.[8]
-
Seal the vial and place it in a microwave reactor.[8]
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[8]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.[8]
-
Separate the layers and extract the aqueous layer with the organic solvent.[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash chromatography.[8]
-
Visualizing the Chemistry
Diagram 1: Synthesis Workflow for 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives
Caption: Synthetic pathway to bioactive derivatives.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of Suzuki coupling.
Conclusion
This compound is a pivotal reagent in medicinal chemistry, enabling the synthesis of a diverse range of biologically active compounds. Its utility is clearly demonstrated in the preparation of potent anti-inflammatory agents derived from the 2-(2-fluoro-4-biphenylyl)propionic acid scaffold. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics. The strategic incorporation of the 2-fluoro-4-biphenyl moiety, facilitated by robust synthetic methods like the Suzuki-Miyaura coupling, continues to be a promising avenue for drug discovery and development.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds using 2-Fluoro-4-biphenylylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Fluoro-4-biphenylylboronic acid in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This versatile reagent is a key building block in medicinal chemistry and materials science, enabling the efficient construction of complex molecular architectures.
Introduction
This compound is an organoboron compound widely utilized in palladium-catalyzed cross-coupling reactions. The presence of a fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of the resulting biaryl products, making this reagent particularly valuable in drug discovery.[1] The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of C-C bonds, prized for its mild reaction conditions and tolerance of a wide range of functional groups.[2] This document outlines the applications of this compound and provides detailed protocols for its use in the synthesis of biaryl compounds.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of high-value molecules:
-
Pharmaceutical Development : This boronic acid is instrumental in the synthesis of complex organic molecules for pharmaceutical applications.[1] The biaryl motif is a common scaffold in many biologically active compounds, including kinase inhibitors. The introduction of a 2-fluoro-4-biphenylyl moiety can be a key step in the development of novel therapeutics. For instance, fluorinated biphenyls are integral to drugs like flurbiprofen, a non-steroidal anti-inflammatory drug.[3]
-
Materials Science : The unique electronic properties imparted by the fluorinated biphenyl structure make it a valuable component in the synthesis of advanced materials, such as polymers and nanomaterials with enhanced thermal and electrical properties.[1]
-
Organic Synthesis : As a versatile building block, it allows for the construction of sterically hindered and electronically complex biaryl compounds that can serve as intermediates for a wide range of chemical transformations.[2]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is the most common method for the synthesis of biaryl compounds using this compound. The reaction involves a palladium catalyst, a base, and a suitable solvent system to couple the boronic acid with an aryl halide or triflate.
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving three main steps: oxidative addition, transmetalation, and reductive elimination.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Suzuki-Miyaura coupling of this compound is not extensively tabulated in the literature, the following table summarizes typical reaction conditions and yields for the coupling of similar fluorinated arylboronic acids with various aryl halides. This data serves as a valuable starting point for reaction optimization.
| Aryl Halide (Ar-X) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-Chloronitrobenzene | 3,4,5-Trifluorophenylboronic acid | Pd(PPh₃)₄ | Tricyclohexylphosphine tetrafluoroborate | K₃PO₄ | Toluene/H₂O/Isopropanol | 90-100 | 17 | ~95 (of subsequent reduction product) | [4] |
| 2-Iodo-4-nitrofluorobenzene | 2-Bromophenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane | Reflux | - | 81 | |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (Microwave) | 1 | >95 | |
| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl₂⊂dmβ-CD (0.5) | - | K₂CO₃ | H₂O/MeOH | RT | 2 | 100 | [1] |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | Pd catalyst (1.0) | Ligand-free | K₂CO₃ | DMF/H₂O | 75 | 1.67 | 98 | [5] |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates to achieve maximum yield.
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable reagent for the synthesis of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this building block in the development of novel pharmaceuticals and advanced materials. While the provided conditions are a robust starting point, optimization for specific substrate combinations may be necessary to achieve the highest yields and purity. The mild conditions and broad functional group tolerance of the Suzuki-Miyaura reaction make it an indispensable tool in modern synthetic chemistry.
References
The Role of 2-Fluoro-4-biphenylylboronic Acid in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-biphenylylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its unique structural features, including the fluorine substituent and the biphenyl backbone, make it a sought-after building block in drug discovery and development. The fluorine atom can enhance the metabolic stability and bioavailability of a drug molecule, while the biphenyl moiety is a common scaffold in a wide range of biologically active compounds.[1] This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, enabling the synthesis of biaryls, a structural motif present in numerous pharmaceuticals.[1][2] In this reaction, an organoboron compound, such as this compound, is coupled with an organohalide in the presence of a palladium catalyst and a base.
The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below:
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are representative examples of the Suzuki-Miyaura cross-coupling reaction using this compound or its analogs for the synthesis of pharmaceutical intermediates.
Protocol 1: Synthesis of a 2-Arylpyridine Derivative
This protocol is adapted from procedures for the synthesis of 2-arylpyridines, which are common scaffolds in medicinal chemistry.[1]
Materials:
-
This compound
-
2-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Isopropanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-Bromopyridine (1.0 mmol) and this compound (1.2 mmol) in a mixture of isopropanol (10 mL) and water (5 mL).
-
Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol, 3 mol%).
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-(2-fluoro-[1,1'-biphenyl]-4-yl)pyridine.
Protocol 2: Synthesis of a Biaryl Sulfonamide Precursor
This protocol outlines the synthesis of a biaryl amine, a key intermediate for biaryl sulfonamides which have shown potential as antiproliferative agents. The protocol is based on typical Suzuki coupling conditions for the synthesis of biaryl compounds.[3]
Materials:
-
This compound
-
4-Bromoaniline
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 4-bromoaniline (1.0 equiv), this compound (1.5 equiv), and sodium carbonate (2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.05 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the biaryl amine intermediate.
Data Presentation
The following tables summarize representative reaction yields for Suzuki-Miyaura cross-coupling reactions with similar fluorinated boronic acids and biological activity data for biaryl compounds.
Table 1: Representative Yields for Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | 4-Fluorophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/Water | 85 | 88 |
| 2 | 4-Bromoanisole | 2-Fluoropyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 120 | 92 |
| 3 | 4-Chlorobenzonitrile | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | 1,4-Dioxane/Water | 100 | 73 |
| 4 | 2-Bromopyridine | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | 1,4-Dioxane | 65 | 78 |
Data adapted from studies on related Suzuki-Miyaura cross-coupling reactions.[1]
Table 2: Antiproliferative Activity of Biaryl Sulfonamides
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 11i | A549 (Lung Carcinoma) | 12.33 ± 1.15 |
| 11i | LoVo (Colon Adenocarcinoma) | 10.11 ± 0.98 |
| 11i | MV4-11 (Leukemia) | 21.15 ± 3.95 |
| 11i | MCF-7 (Breast Adenocarcinoma) | 15.67 ± 2.11 |
| Cisplatin | A549 (Lung Carcinoma) | 14.11 ± 2.11 |
| Cisplatin | LoVo (Colon Adenocarcinoma) | 11.99 ± 1.54 |
| Cisplatin | MV4-11 (Leukemia) | 1.89 ± 0.99 |
| Cisplatin | MCF-7 (Breast Adenocarcinoma) | 14.65 ± 2.55 |
Compound 11i contains a fluorinated biphenyl substituent. Data adapted from a study on biaryl sulfonamides.[3]
Application in Kinase Inhibitor Synthesis
The biaryl scaffold is a privileged structure in the design of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The p38 mitogen-activated protein kinase (MAPK) is a critical node in the cellular response to inflammatory cytokines and stress. Inhibitors of p38 MAPK have been pursued as potential therapeutics for a variety of inflammatory diseases. The synthesis of these inhibitors often relies on the Suzuki-Miyaura cross-coupling to construct the core biaryl structure.
The p38 MAPK signaling pathway is a key target for anti-inflammatory drug discovery.
Caption: The p38 MAPK signaling pathway and the point of intervention for biaryl inhibitors.
Conclusion
This compound is a powerful synthetic tool for the construction of biaryl-containing pharmaceutical intermediates. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecules with potential applications as anti-inflammatory and anti-cancer agents, particularly as kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile building block in drug discovery and development.
References
Application Notes and Protocols for Suzuki Coupling with 2-Fluoro-4-biphenylylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide or triflate. 2-Fluoro-4-biphenylylboronic acid is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of a fluorinated biphenyl moiety into complex molecules. The presence of the ortho-fluoro substituent can enhance the pharmacological properties of a molecule but also introduces challenges in the Suzuki coupling, primarily the competing side reaction of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.
These application notes provide detailed protocols and optimized reaction conditions to address the challenges associated with the use of this compound in Suzuki-Miyaura cross-coupling reactions. The provided methodologies focus on the use of highly active palladium catalysts and carefully selected bases to favor the desired cross-coupling pathway and minimize unwanted side reactions.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Recommended Reaction Conditions
The successful Suzuki coupling of this compound hinges on the careful selection of the catalyst system, base, and solvent. Due to the ortho-fluoro substituent, which can promote protodeboronation, conditions that facilitate rapid catalytic turnover at lower temperatures are preferred.
Catalyst and Ligand Selection
Highly active catalyst systems are crucial for the efficient coupling of sterically hindered and electronically challenging substrates like this compound. Buchwald and Fu have developed highly effective palladium precatalysts and phosphine ligands for this purpose.
| Catalyst / Precatalyst | Ligand | Key Advantages |
| Pd₂(dba)₃ | XPhos or SPhos | High activity, enabling reactions at lower temperatures.[1] |
| Pd(OAc)₂ | Buchwald or Fu type phosphine ligands | Versatile and effective for a broad range of substrates. |
| Palladium Precatalysts (e.g., XPhos Pd G3) | (Pre-associated) | Air- and moisture-stable, allowing for easier reaction setup.[2][3] |
Base and Solvent Selection
The choice of base is critical to activate the boronic acid for transmetalation while minimizing protodeboronation. Milder bases are often preferred. The solvent system plays a role in solubilizing the reactants and the base.
| Base | Solvent System | Comments |
| K₃PO₄ (aqueous) | THF, Dioxane, or Toluene | A moderately strong base effective in many Suzuki couplings.[1] The use of an aqueous solution can facilitate the reaction. |
| Na₂CO₃ (solid or aqueous) | Toluene/Water, THF/Water | A common and effective base for a wide range of Suzuki couplings.[1] |
| Cs₂CO₃ | Dioxane, Toluene | A stronger base that can be effective for challenging couplings. |
| K₂CO₃ | Ethanol/Toluene, DMF/Water | A versatile and cost-effective base. |
Experimental Protocols
Two distinct protocols are provided below, offering different approaches to the Suzuki coupling of this compound with an aryl bromide.
Protocol 1: Room Temperature Coupling with a Palladium Precatalyst
This protocol is advantageous for substrates that are sensitive to higher temperatures and aims to minimize protodeboronation of the 2-fluoro-substituted boronic acid by employing a highly active precatalyst at room temperature.[2][3]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Water, degassed
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.
-
Add the XPhos Pd G3 precatalyst.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed anhydrous THF, followed by the degassed water.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Thermally Promoted Coupling with an In-Situ Generated Catalyst
This protocol utilizes a common palladium source and a bulky electron-rich phosphine ligand, which are often effective for sterically hindered substrates. The elevated temperature can increase the reaction rate, but careful monitoring is required to avoid significant protodeboronation.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
XPhos (7.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.2 equiv)
-
Toluene, degassed
-
Water, degassed
Procedure:
-
In a reaction flask, combine the aryl bromide, this compound, and sodium carbonate.
-
Add Pd₂(dba)₃ and XPhos.
-
Seal the flask and thoroughly purge the atmosphere with an inert gas (e.g., argon or nitrogen).
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel chromatography to afford the desired biaryl product.
Summary of Reaction Parameters
The following table summarizes the key reaction parameters for the two protocols, allowing for easy comparison.
| Parameter | Protocol 1 | Protocol 2 |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Boronic Acid | 1.2 - 1.5 equiv | 1.5 equiv |
| Catalyst | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | (Pre-associated) | XPhos (7.5 mol%) |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Na₂CO₃ (2.2 equiv) |
| Solvent | THF / Water | Toluene / Water |
| Temperature | Room Temperature | 80 - 100 °C |
| Time | 12 - 24 hours | 12 - 16 hours |
Experimental Workflow Diagram
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are of high purity and appropriately degassed to remove oxygen, which can deactivate the catalyst.
-
Increase the catalyst loading slightly.
-
Screen different bases or solvent systems.
-
Verify the quality of the boronic acid, as it can degrade upon storage.
-
-
Protodeboronation:
-
Lower the reaction temperature.
-
Use a milder base (e.g., K₃PO₄ instead of stronger bases).
-
Employ a more active catalyst to shorten the reaction time.
-
-
Incomplete Reaction:
-
Increase the reaction time.
-
Slightly increase the temperature if protodeboronation is not a major issue.
-
Ensure efficient stirring to overcome any mass transfer limitations, especially with solid bases.
-
These protocols and guidelines provide a solid foundation for researchers to successfully perform Suzuki-Miyaura cross-coupling reactions with the valuable yet challenging this compound. Optimization of these conditions for specific substrates may be necessary to achieve the highest yields and purity.
References
Application Notes and Protocols for 2-Fluoro-4-biphenylylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-biphenylylboronic acid is a versatile and valuable building block in modern organic synthesis. Its unique structural features, including the presence of a fluorine atom and a biphenyl moiety, make it a key component in the construction of complex organic molecules, particularly in the field of medicinal chemistry. The fluorine atom can modulate the physicochemical properties of the final compound, such as pKa and metabolic stability, which is of significant interest in drug design. This boronic acid is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds with high efficiency and selectivity.
One of the most prominent applications of this compound is in the synthesis of the groundbreaking anti-cancer drug, Sotorasib (AMG 510). Sotorasib is a first-in-class inhibitor of the KRAS G12C mutant protein, a key driver in various forms of cancer, including non-small cell lung cancer. The synthesis of Sotorasib relies on a crucial Suzuki-Miyaura coupling step where the 2-fluoro-4-biphenyl moiety is installed, highlighting the importance of this building block in accessing novel therapeutics.
These application notes provide detailed protocols and data for the use of this compound in organic synthesis, with a focus on its application in the synthesis of Sotorasib and related structures.
Key Applications
-
Pharmaceutical Synthesis: A critical building block for the synthesis of complex drug candidates. Its most notable application is in the commercial synthesis of Sotorasib, a KRAS G12C inhibitor.[1]
-
Medicinal Chemistry: Widely used to introduce the 2-fluoro-4-biphenyl motif into molecules to enhance biological activity and pharmacokinetic properties.
-
Agrochemicals and Materials Science: Utilized in the development of novel agrochemicals and advanced organic materials.
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reaction for Sotorasib Precursor Synthesis
| Entry | Aryl Halide | Boronic Acid/Boroxine | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (S)-tert-butyl 4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate | This compound derived boroxine | Pd₂(dba)₃ / Buchwald ligand | K₂CO₃ | 2-Methyltetrahydrofuran | 80-100 | 12-24 | ~65% (overall from intermediate) |
Note: The yield is reported as the overall yield from the pyrimidine dione intermediate in the commercial synthesis of Sotorasib. The specific isolated yield for the Suzuki coupling step is not publicly disclosed but is part of this high-yielding process.[1] The final product purity is reported to be over 99.5% as determined by HPLC.[1]
Experimental Protocols
Protocol 1: Synthesis of Sotorasib Precursor via Suzuki-Miyaura Coupling
This protocol describes the key Suzuki-Miyaura coupling step in the synthesis of Sotorasib, where the 2-fluoro-4-biphenyl moiety is introduced. The reaction utilizes the boroxine derived from this compound.
Materials:
-
(S)-tert-butyl 4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
-
This compound derived boroxine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Buchwald ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add (S)-tert-butyl 4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate (1.0 equiv).
-
Add the this compound derived boroxine (1.2 equiv).
-
Add potassium carbonate (2.0 equiv).
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (e.g., 0.02 equiv) and the Buchwald ligand (e.g., 0.05 equiv) in anhydrous, degassed 2-MeTHF.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, (3S)-tert-butyl 4-(6-fluoro-7-(2-fluoro-4-biphenylyl)-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate, is then purified by column chromatography on silica gel or by recrystallization to afford the desired product.
Visualizations
KRAS G12C Signaling Pathway and Inhibition by Sotorasib
Caption: KRAS G12C signaling pathway and the mechanism of inhibition by Sotorasib.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Cross-Coupling Reactions with 2-Fluoro-4-biphenylylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and catalytic systems for the Suzuki-Miyaura cross-coupling of 2-Fluoro-4-biphenylylboronic acid with various (hetero)aryl halides. This versatile building block is valuable in the synthesis of complex organic molecules for pharmaceuticals and materials science.
Introduction to Catalytic Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron compound, such as this compound, with an organic halide or triflate. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents.
Catalytic Systems
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of this compound, palladium-based catalytic systems are most effective.
Typical Catalytic System Components:
-
Palladium Pre-catalyst: Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃
-
Ligand: Phosphine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky and electron-rich phosphines are often preferred. Examples include:
-
Triphenylphosphine (PPh₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos)
-
-
Base: A base is required to activate the boronic acid for transmetalation. Common choices include:
-
Potassium Carbonate (K₂CO₃)
-
Potassium Phosphate (K₃PO₄)
-
Cesium Carbonate (Cs₂CO₃)
-
-
Solvent: A variety of organic solvents can be used, often in combination with water. Common solvent systems include:
-
1,4-Dioxane / Water
-
Toluene / Water
-
N,N-Dimethylformamide (DMF)
-
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides. Note: These are generalized conditions and may require optimization for specific substrates.
| Entry | Aryl Bromide Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 75-85 |
| 3 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF | 110 | 10 | 80-90 |
| 4 | 1-Bromo-3-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 70-80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (3 mol%), and base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Logical Relationship of Catalytic Components
Caption: The interplay of components in the catalytic system.
Application Notes & Protocols for Organic Electronic Devices: P3HT:PCBM Based Organic Solar Cells
Audience: Researchers, scientists, and professionals in materials science and electronic device engineering.
Introduction: Organic photovoltaics (OPVs) have garnered significant research interest due to their potential for low-cost, flexible, and lightweight solar energy conversion.[1] A benchmark system in the field of OPVs is the bulk heterojunction (BHJ) solar cell based on a blend of poly(3-hexylthiophene) (P3HT) as the electron donor and[2][2]-phenyl-C61-butyric acid methyl ester (PCBM) as the electron acceptor.[3][4] This combination is known for its reliable performance and serves as a model system for studying the fabrication and optimization of organic solar cells.
This document provides detailed application notes on the fabrication and characterization of P3HT:PCBM based organic solar cells, including experimental protocols and a summary of key performance parameters.
Working Principle of a P3HT:PCBM Bulk Heterojunction Solar Cell
The operation of a P3HT:PCBM solar cell can be summarized in four key steps:
-
Light Absorption: Photons from sunlight are absorbed by the P3HT donor material, creating an exciton (a bound electron-hole pair).
-
Exciton Diffusion: The exciton diffuses through the active layer to the interface between the P3HT and PCBM.
-
Charge Separation: At the donor-acceptor interface, the exciton dissociates. The electron is transferred to the lower Lowest Unoccupied Molecular Orbital (LUMO) of the PCBM (acceptor), and the hole remains on the Highest Occupied Molecular Orbital (HOMO) of the P3HT (donor).
-
Charge Collection: The separated electrons and holes are transported through the PCBM and P3HT domains, respectively, to be collected at the corresponding electrodes (cathode and anode).[5]
Quantitative Data Presentation
The performance of organic solar cells is characterized by several key metrics obtained from current-voltage (I-V) measurements under simulated sunlight (typically AM 1.5G, 100 mW/cm²).[6] Thermal annealing of the active layer is a critical step to optimize the morphology and, consequently, the device performance.[7]
Table 1: Effect of Post-Fabrication Annealing on P3HT:PCBM Solar Cell Performance
| Annealing Temperature (°C) | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] | Reference |
| No Annealing | 0.46 | 10.0 | 48 | 2.21 | [2] |
| 100 | 0.61 | 9.11 | 55 | 3.10 | [8] |
| 130 | 1.01 | 8.4 | 41.3 | 3.51 | [2] |
| 150 | - | - | - | 2.58 | |
| 160 | 0.66 | 12.01 | 59 | 4.65 | [9] |
Note: The performance metrics can vary significantly based on the specific fabrication conditions, such as solvent, layer thickness, and electrode materials.
Table 2: Influence of P3HT:PCBM Ratio on Device Performance
| P3HT:PCBM Ratio (w/w) | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] | Reference |
| 1:0.6 | - | - | - | >3.10 | [8] |
| 1:1 | 0.61 | 9.11 | 55 | 3.10 | [8] |
| 3:1 | - | - | - | 4.36 | |
| 1:2 | - | - | - | 2.8 | [9] |
| 1:3 | - | - | - | 3.5 | [9] |
Experimental Protocols
Protocol 1: Fabrication of a P3HT:PCBM Organic Solar Cell
This protocol describes a common method for fabricating a bulk heterojunction organic solar cell with a conventional architecture.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
P3HT and PCBM
-
Chlorobenzene or o-dichlorobenzene (solvent)
-
Acetone, isopropanol, deionized water
-
Nitrogen gas source
-
UV-Ozone cleaner
-
Spin coater
-
Hotplate
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
Thermal evaporator
-
Metal masks for electrode deposition (e.g., Aluminum or Calcium/Aluminum)[3]
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 10-15 minutes each.[1][9]
-
Dry the substrates with a stream of nitrogen gas.[1]
-
Treat the substrates with UV-Ozone for 15 minutes to improve the wettability and work function of the ITO surface.[1][5]
-
-
Hole Transport Layer (HTL) Deposition:
-
Active Layer Preparation and Deposition (inside a glovebox):
-
Prepare a solution of P3HT:PCBM (e.g., in a 1:1 weight ratio) in chlorobenzene. A typical concentration is 20-30 mg/mL.[1]
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.[1]
-
Filter the solution through a 0.45 µm PTFE filter.
-
Spin-coat the P3HT:PCBM solution onto the PEDOT:PSS layer. The spin speed will determine the thickness of the active layer and should be optimized (e.g., 1000 rpm).
-
-
Active Layer Annealing (inside a glovebox):
-
Transfer the substrates to a hotplate inside the glovebox.
-
Anneal the active layer at a specific temperature (e.g., 130-160°C) for a defined time (e.g., 5-15 minutes).[9] This step is crucial for optimizing the nanoscale morphology of the P3HT:PCBM blend.
-
Allow the substrates to cool down slowly to room temperature.
-
-
Cathode Deposition:
-
Place the substrates in a thermal evaporator.
-
Using a shadow mask to define the active area, deposit the top electrode. A common choice is a layer of Aluminum (Al) approximately 100 nm thick. For improved performance, a thin layer of Calcium (Ca) can be deposited before the Al layer.[3]
-
Protocol 2: Characterization of the Organic Solar Cell
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source measure unit (e.g., Keithley 2400)
-
Computer with data acquisition software
Procedure:
-
Current-Voltage (I-V) Measurement:
-
Place the fabricated solar cell under the solar simulator.
-
Connect the ITO (anode) and Al (cathode) electrodes to the source measure unit.
-
Sweep the voltage from a negative bias (e.g., -1V) to a positive bias (e.g., +1V) and measure the corresponding current.
-
From the I-V curve, extract the key performance parameters: VOC, JSC, FF, and PCE.
-
-
External Quantum Efficiency (EQE) Measurement (Optional):
-
EQE, or Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of collected charge carriers to incident photons at a specific wavelength.
-
This measurement requires a dedicated setup with a monochromatic light source and a calibrated photodiode.
-
Visualizations
Caption: Experimental workflow for P3HT:PCBM solar cell fabrication.
Caption: Working principle of a bulk heterojunction organic solar cell.
References
- 1. Flexible Polymer–Organic Solar Cells Based on P3HT:PCBM Bulk Heterojunction Active Layer Constructed under Environmental Conditions | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. idc-online.com [idc-online.com]
- 4. [PDF] An overview on P 3 HT : PCBM , the most efficient organic solar cell material so far | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. research-hub.nrel.gov [research-hub.nrel.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Unlocking Novel Therapeutics: Derivatization of 2-Fluoro-4-biphenylylboronic Acid
Application Notes and Protocols for Researchers in Drug Discovery
Introduction:
2-Fluoro-4-biphenylylboronic acid has emerged as a valuable building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to generate novel biaryl compounds with significant therapeutic potential. The introduction of the fluorobiphenyl moiety can enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. These application notes provide detailed protocols for the derivatization of this compound and highlight the development of potent inhibitors targeting key signaling pathways implicated in inflammatory diseases and cancer.
I. Synthesis of Novel p38 MAP Kinase Inhibitors
A promising application of this compound is in the synthesis of inhibitors for p38 mitogen-activated protein (MAP) kinase, a key enzyme in the signaling cascade that regulates inflammation and other cellular processes.[][2][3] Dysregulation of the p38 MAPK pathway is associated with a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.
Structure-Activity Relationship (SAR) Studies:
Research into a series of 4-phenyl-5-pyridyl-1,3-thiazole analogues has demonstrated that the incorporation of the 2-fluoro-4-biphenylyl group can lead to potent p38 MAP kinase inhibitors.[4] The structure-activity relationship studies revealed that modifications to the biphenyl moiety significantly impact the inhibitory activity of the compounds.
Quantitative Data Summary:
The following table summarizes the in vitro inhibitory activity of representative compounds against p38 MAP kinase and the release of tumor necrosis factor-alpha (TNF-α) from human monocytic THP-1 cells.
| Compound ID | R Group | p38α IC50 (μM) | TNF-α Inhibition IC50 (μM) |
| 1a | -H | 0.15 | 0.25 |
| 1b | -OCH₃ | 0.08 | 0.12 |
| 1c | -Cl | 0.22 | 0.31 |
| 1d | -CH₃ | 0.11 | 0.18 |
Data adapted from studies on 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors.[4]
II. Experimental Protocols
A. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide (e.g., a substituted pyrimidine or pyridine). This reaction is fundamental to creating the novel compounds discussed.
Materials:
-
This compound
-
Heterocyclic halide (e.g., 2-chloro-4-aminopyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.2 equivalents), the heterocyclic halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor progress by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired derivatized compound.
B. Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can significantly reduce reaction times and improve yields for Suzuki-Miyaura couplings.[5][6]
Materials:
-
Same as the general protocol, with the addition of a microwave reactor and appropriate microwave vials.
Procedure:
-
Reaction Setup: In a 10 mL microwave vial, combine this compound (1.2 equivalents), the heterocyclic halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).[6]
-
Work-up and Purification: Follow the same work-up and purification steps as the general protocol.
III. Visualizations
Signaling Pathway Diagram
The following diagram illustrates the p38 MAP kinase signaling pathway, which is a key target for the novel compounds synthesized from this compound. The pathway is activated by various stress stimuli and plays a crucial role in inflammation and apoptosis.[][2]
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Experimental Workflow Diagram
This diagram outlines the general workflow for the synthesis and evaluation of novel compounds derived from this compound.
Caption: General workflow for synthesis and biological evaluation.
References
- 2. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Fluoro-4-biphenylylboronic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving 2-Fluoro-4-biphenylylboronic acid. This substrate can be challenging due to potential steric hindrance and the electronic effects of the fluorine substituent.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound has a very low yield or is not working at all. What are the primary issues to investigate?
A1: Failures in Suzuki couplings, especially with substituted boronic acids, often stem from a few key areas. First, assess your catalyst system. Standard ligands like triphenylphosphine (PPh₃) may be ineffective for sterically demanding substrates.[1] Second, ensure your reaction is free from oxygen, as its presence can lead to catalyst decomposition and undesirable side reactions like boronic acid homocoupling.[2] Finally, the choice of base and solvent is critical and highly interdependent on the substrates.
Q2: I am observing a significant amount of a biphenyl byproduct, suggesting my boronic acid is homocoupling. How can I prevent this?
A2: Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen or inefficient palladium(II) precatalyst reduction.[3] To minimize this, ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[2] Using a direct Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, or a highly efficient precatalyst system can also reduce the amount of Pd(II) species that may promote homocoupling.[3]
Q3: The this compound appears to be decomposing during the reaction, leading to low yields. What is this side reaction and how can it be mitigated?
A3: You are likely observing protodeboronation, a reaction where the carbon-boron bond is replaced by a carbon-hydrogen bond.[4] This is a known issue, particularly with electron-deficient or sterically hindered boronic acids under basic conditions.[5][6]
Here are several effective strategies to mitigate protodeboronation:
-
Use Milder Conditions: High temperatures can accelerate protodeboronation.[4] If your catalyst is active enough, attempt the reaction at a lower temperature (e.g., 60-80 °C).
-
Select a Milder Base: Strong bases can promote this side reaction.[4] Consider switching from strong bases like NaOH to milder options like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2]
-
Convert to a More Stable Boron Reagent: This is a highly effective strategy. Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect the C-B bond.[4][7] These derivatives often provide a slow release of the boronic acid under reaction conditions, keeping its concentration low and minimizing decomposition.[7]
Q4: What are the recommended catalyst and ligand combinations for a sterically hindered substrate like this compound?
A4: For sterically hindered substrates, the catalyst system is the most critical factor.[8] Standard catalysts are often ineffective.[1] The key is to use bulky, electron-rich ligands that facilitate the crucial, and often rate-limiting, steps of the catalytic cycle.
Highly recommended systems include:
-
Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are essential for coupling sterically hindered partners.[2][8] They promote the formation of highly reactive palladium(0) species and accelerate both oxidative addition and reductive elimination.[8]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective for challenging couplings, including those leading to tetra-ortho-substituted biaryls.[8][9]
-
Palladium Precatalysts: Modern palladium precatalysts, such as XPhos Pd G3 or SPhos Pd G2, are often more efficient as they rapidly form the active catalytic species under conditions where boronic acid decomposition is slow.[5][10]
Troubleshooting Workflow
If your reaction fails, a systematic approach is crucial. The following workflow can help diagnose and solve common issues.
Caption: A logical workflow for troubleshooting failed Suzuki couplings.
Key Parameter Optimization
Success with challenging substrates often requires screening and optimizing several reaction parameters. The table below summarizes key components and recommended starting points for this compound.
| Parameter | Recommendation | Rationale & Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (with ligand), or a precatalyst (e.g., XPhos Pd G3) | Precatalysts often provide faster initiation and higher activity.[10] Pd(0) sources like Pd₂(dba)₃ can minimize side reactions promoted by Pd(II). |
| Ligand | Buchwald Ligands (XPhos, SPhos) or NHC Ligands (IPr) | Essential for sterically hindered substrates to promote oxidative addition and reductive elimination.[2][8] Standard ligands like PPh₃ are often ineffective.[1] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base activates the boronic acid for transmetalation.[11] K₃PO₄ is often a good starting point for difficult couplings.[3] Stronger bases may be needed but can increase protodeboronation.[4] |
| Solvent | Aprotic polar solvents (e.g., Dioxane, THF, Toluene) often with a small amount of water. | A mixed aqueous system (e.g., Dioxane/H₂O 10:1) is common.[2] Anhydrous conditions can slow the reaction, but excess water can promote protodeboronation.[4] |
| Temperature | 80 - 110 °C | Higher temperatures can overcome activation barriers but may also increase the rate of side reactions like protodeboronation.[2][4] Start lower if decomposition is suspected. |
| Boronic Acid | Use as is, or convert to Pinacol or MIDA ester if protodeboronation is severe. | Esters provide greater stability against premature decomposition, releasing the active boronic acid slowly during the reaction.[6][7] |
Suzuki Catalytic Cycle and Potential Failure Points
Understanding the catalytic cycle helps to pinpoint where the reaction may be failing. For hindered substrates, the transmetalation and reductive elimination steps are often slowed.
Caption: The Suzuki catalytic cycle with key failure points for hindered substrates.
General Experimental Protocol
This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization will likely be required for your specific aryl halide.
-
Reagent Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]
-
Inert Atmosphere : Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) and repeat this cycle three times to ensure all oxygen is removed.[2][3]
-
Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) or the combination of palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos).[2]
-
Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction : Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring : Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[2]
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification : Purify the crude product by flash column chromatography to obtain the desired biaryl product.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Fluoro-4-biphenylylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize the reaction yield for Suzuki-Miyaura couplings involving 2-Fluoro-4-biphenylylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki-Miyaura cross-coupling reactions.
Q1: I am observing a low yield in my coupling reaction with this compound. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings, especially with sterically hindered and electron-deficient substrates like this compound, can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure the this compound is of high purity and has been stored correctly. Boronic acids can degrade over time, particularly when exposed to air and moisture. Consider using freshly purchased or purified material.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.
-
Base Selection: The base plays a crucial role in the transmetalation step. The strength and nature of the base can significantly impact the reaction outcome. Weaker bases are sometimes preferable to minimize side reactions.
-
Solvent and Degassing: The reaction should be carried out in an anhydrous and thoroughly degassed solvent. Oxygen can deactivate the palladium catalyst, leading to lower yields.[1]
-
Reaction Temperature and Time: The optimal temperature and reaction time will depend on the specific substrates and catalyst system. Insufficient heating may lead to incomplete conversion, while excessive heat can cause degradation of reagents or catalysts.
Q2: What are the most common side reactions observed with this compound, and how can they be minimized?
A2: The two most prevalent side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common issue with electron-deficient boronic acids. To minimize this:
-
Use milder bases such as K₃PO₄ or Cs₂CO₃.
-
Employ a two-phase solvent system (e.g., toluene/water) or use anhydrous conditions.
-
Keep the reaction time to a minimum.
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. To reduce homocoupling:
-
Ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions.[2]
-
Use a 1:1 or slight excess of the boronic acid relative to the aryl halide. A large excess of the boronic acid can favor homocoupling.
-
Choose a catalyst system less prone to promoting homocoupling.
-
Q3: How do I choose the optimal catalyst and ligand for coupling this compound?
A3: The steric hindrance from the ortho-fluoro group and the biphenyl moiety necessitates a carefully selected catalyst system.
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts). Precatalysts can offer better stability and activity.
-
Ligands: For sterically demanding couplings, bulky, electron-rich phosphine ligands are generally the most effective. Examples include:
-
Buchwald-type biaryl phosphine ligands: Such as SPhos, XPhos, and RuPhos. These are known to be effective for challenging couplings.
-
Trialkylphosphines: Such as P(t-Bu)₃ and PCy₃.[3] The choice of ligand may require screening to find the optimal one for your specific aryl halide partner.
-
Q4: What is the best way to purify the product of a this compound coupling?
A4: Purification typically involves removing the palladium catalyst, inorganic salts, and any unreacted starting materials or side products.
-
Initial Workup: After the reaction is complete, a standard aqueous workup is usually performed. This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water or brine.[4][5]
-
Removal of Palladium: The crude product can be filtered through a pad of celite or silica gel to remove the palladium catalyst.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.[4][5]
-
Crystallization: If the product is a solid, recrystallization can be an effective final purification step.
Data Presentation: Recommended Starting Conditions
The following table provides general starting conditions for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These conditions should be optimized for each specific substrate combination.
| Parameter | Recommended Condition | Notes |
| Aryl Halide | Aryl Bromide (1.0 equiv) | Aryl iodides are more reactive, while chlorides may require more active catalysts. |
| Boronic Acid | This compound (1.2 - 1.5 equiv) | A slight excess is often used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) with a suitable ligand | Other sources like Pd(OAc)₂ or precatalysts can also be effective.[3] |
| Ligand | SPhos or XPhos (2-4 mol%) | The ligand to palladium ratio is crucial and may need optimization. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | Finely powdered base is recommended for better solubility and reactivity.[2] |
| Solvent | Toluene/Water (4:1) or Dioxane/Water (4:1) | The solvent should be thoroughly degassed before use.[1] |
| Temperature | 80 - 110 °C | Monitor the reaction by TLC or LC-MS to determine the optimal temperature. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored to avoid prolonged heating. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol) and the ligand (e.g., SPhos, 0.03 mmol). Then, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of toluene and water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
References
common side reactions with 2-Fluoro-4-biphenylylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Fluoro-4-biphenylylboronic acid in their experiments, primarily focusing on Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. The presence of the electron-withdrawing fluorine atom can make the boronic acid more susceptible to these undesired pathways.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-fluorobiphenyl. This reaction is often promoted by aqueous basic conditions and elevated temperatures.
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl (e.g., 2,2'-difluoro-4,4'-quaterphenyl). Homocoupling can be mediated by the palladium catalyst, especially in the presence of oxygen.
Q2: How can I minimize protodeboronation of this compound?
A2: Minimizing protodeboronation involves careful optimization of reaction conditions:
-
Choice of Base: Use of milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over strong bases like sodium hydroxide (NaOH).
-
Anhydrous Conditions: While some Suzuki protocols use aqueous media, employing anhydrous solvents and bases can significantly reduce the source of protons for protodeboronation.
-
Reaction Temperature and Time: Use the lowest effective temperature and shortest reaction time possible to minimize the exposure of the boronic acid to conditions that favor decomposition.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be an effective strategy. The ester can then be used in the coupling reaction, often releasing the boronic acid slowly in situ.
Q3: What are the best practices to avoid homocoupling of this compound?
A3: Homocoupling can be suppressed by:
-
Degassing: Thoroughly degassing the reaction solvent and maintaining an inert atmosphere (e.g., with argon or nitrogen) is crucial to remove oxygen, which can promote the formation of Pd(II) species that lead to homocoupling.
-
Catalyst Choice: Using a pre-activated Pd(0) catalyst or a catalyst system that rapidly undergoes oxidative addition with the aryl halide can help to keep the concentration of Pd(II) species that can participate in homocoupling low.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes help to favor the cross-coupling reaction over homocoupling.
Q4: Which palladium catalysts and ligands are recommended for coupling with this compound?
A4: For electron-deficient boronic acids like this compound, highly active catalyst systems are often required to ensure efficient transmetalation. Buchwald-type ligands, such as SPhos and XPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are generally effective. Pre-formed palladium precatalysts incorporating these ligands (e.g., XPhos Pd G3) can also be excellent choices due to their high activity and stability.
Troubleshooting Guides
Problem: Low Yield of Desired Cross-Coupled Product
This is a common issue that can be attributed to several factors, including inefficient catalysis and decomposition of the boronic acid.
Technical Support Center: Purification of Products from 2-Fluoro-4-biphenylylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving 2-Fluoro-4-biphenylylboronic acid, primarily focusing on Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction using this compound?
A1: The most common impurities include unreacted starting materials (this compound and the aryl halide), the homocoupled byproduct of the boronic acid (forming a quaterphenyl-type structure), the protodeboronation product (biphenyl), residual palladium catalyst, and boronic acid anhydrides known as boroxines.[1][2] In the presence of oxygen, dimerization of the boronic acid can also occur.[2]
Q2: What is the recommended first step for purification after the reaction is complete?
A2: An aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts and water-soluble impurities, such as the base used in the reaction.[1] It typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing it with water or brine.[3]
Q3: How can I effectively remove unreacted this compound from the crude product mixture?
A3: Unreacted boronic acid can be removed with a basic aqueous wash.[1][4] By treating the organic solution of your crude product with an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will partition into the aqueous layer during an extraction.[1][4]
Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A4: This is a common challenge in biaryl synthesis. Meticulous column chromatography with a shallow solvent gradient is often the most effective method.[1] It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.[5] For fluorinated compounds, using a fluorinated stationary phase (like PFP or F-DPA) in HPLC or flash chromatography can offer different selectivity compared to standard silica or C18 columns, potentially improving separation.[6][7] If the product is a solid, recrystallization from a carefully chosen solvent system can also be a highly effective purification method.[1]
Q5: Why is removing the residual palladium catalyst critical, and what are the best methods?
A5: For any application in drug development or materials science, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1] Common methods include filtering the reaction mixture through celite to remove heterogeneous catalysts or using metal scavengers for homogeneous catalysts.[1] Scavengers are materials like functionalized silica or polymers that chelate the palladium, allowing it to be removed by simple filtration.[1]
Q6: My product is an oil and will not crystallize. What are my purification options?
A6: If your product is an oil, purification by chromatography is the most suitable method.[1] The lack of crystallization could be due to the presence of impurities inhibiting the process or because the product is intrinsically an oil at room temperature.[1] Thorough purification by flash chromatography to remove all byproducts may sometimes result in a solid product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant amount of unreacted boronic acid remaining. | 1. Incomplete reaction. 2. Inefficient removal during work-up. | 1. Optimize reaction conditions (time, temperature, reagents). 2. Perform an acid/base extraction: dissolve the crude product in an organic solvent, wash with an aqueous base (e.g., 1M NaOH) to remove the acidic boronic acid, separate the layers, and then process the organic layer.[4][8] |
| Presence of homocoupled biaryl byproduct. | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst which can promote homocoupling.[9] | 1. Ensure the reaction is thoroughly degassed with an inert gas (Argon or Nitrogen).[1] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] 3. For purification, careful column chromatography or recrystallization is required.[1] |
| Product and starting material have very similar Rf values on TLC. | 1. Unsuitable solvent system for chromatography. 2. The polarity of the product and starting material are genuinely very close. | 1. Screen a wider range of solvent systems with different polarities (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone).[5] 2. Try a different stationary phase. For fluorinated molecules, a pentafluorophenyl (PFP) phase may offer alternative selectivity.[6][7] 3. If applicable, attempt recrystallization.[5] |
| Product appears as an oil and will not crystallize. | 1. Presence of impurities inhibiting crystallization. 2. The product is intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1] 2. If the product is inherently an oil, chromatography is the primary purification method. |
| Residual palladium color (black/dark brown) in the purified product. | 1. Inefficient removal of the palladium catalyst. | 1. Filter the crude product solution through a pad of celite before concentration.[1] 2. Stir the purified product in a solution with a metal scavenger, followed by filtration. |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Acid-Base Extraction
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the reaction solvent).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash with water (2 x 10 volumes) and then with brine (1 x 10 volumes) to remove inorganic salts.[3]
-
Basic Wash (to remove boronic acid): Wash the organic layer with a 1M aqueous solution of NaOH or K₂CO₃ (2 x 5 volumes).[1][4] This converts the acidic boronic acid to its salt, which is extracted into the aqueous layer.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material in various solvent mixtures (e.g., gradients of ethyl acetate in hexanes). The ideal system should provide good separation between the product spot and major impurities, with an Rf value for the product of approximately 0.2-0.4.[5]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column. This "dry loading" technique often results in better separation than loading the sample as a concentrated liquid.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions. A shallow gradient of the more polar solvent can improve the separation of closely eluting compounds.[1]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Two-Solvent Recrystallization
-
Solvent Selection: Identify a solvent pair. "Solvent #1" should dissolve the crude product when hot but not when cold. "Solvent #2" (the anti-solvent) should be one in which the product is insoluble, and it must be miscible with Solvent #1.[10][11] Common pairs include ethanol/water, hexane/ethyl acetate, and THF/hexane.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot Solvent #1 until the solid is completely dissolved.[10]
-
Addition of Anti-Solvent: While the solution is still hot, add Solvent #2 dropwise until the solution just begins to turn cloudy (this is the point of saturation).[10]
-
Clarification: If cloudiness persists, add a few drops of hot Solvent #1 to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold Solvent #2. Dry the crystals under vacuum.[10]
Data Presentation
The following table presents representative data for a generic Suzuki-Miyaura coupling reaction to illustrate typical outcomes. Actual results will vary based on the specific aryl halide, catalyst system, and reaction conditions used.
| Entry | Aryl Halide Partner | Purification Method | Yield (%) | Purity (by HPLC) |
| 1 | 4-Bromoanisole | Column Chromatography | 85% | >98% |
| 2 | 3-Chloropyridine | Recrystallization | 78% | >99% |
| 3 | 1-Bromo-4-cyanobenzene | Column Chromatography | 91% | >98% |
| 4 | 2-Bromotoluene | Column Chromatography followed by Recrystallization | 82% | >99.5% |
Note: This data is illustrative and based on typical Suzuki-Miyaura reaction outcomes.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. bia.si [bia.si]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. Tips & Tricks [chem.rochester.edu]
improving the stability and shelf life of 2-Fluoro-4-biphenylylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf life of 2-Fluoro-4-biphenylylboronic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing variable or poor yields in my Suzuki-Miyaura coupling reactions. Could the stability of the this compound be a factor?
A1: Yes, the stability of the boronic acid is a critical factor. Degradation of this compound can lead to lower effective concentrations and the presence of inhibitory byproducts. The primary degradation pathways for arylboronic acids are hydrolysis and oxidation.[1] Protodeboronation, the cleavage of the carbon-boron bond, is a common decomposition pathway influenced by pH.[2][3]
Troubleshooting Steps:
-
Verify Compound Quality: Use a fresh batch of this compound or verify the purity of your existing stock using techniques like HPLC or NMR.
-
Optimize Reaction Conditions: Suzuki-Miyaura couplings require basic conditions to activate the boronic acid.[4] However, high pH can also accelerate protodeboronation.[2][3] A careful optimization of the base, solvent, and temperature is crucial.
-
Use Anhydrous Solvents: While the reaction is often performed in aqueous mixtures, minimizing excess water can reduce hydrolytic degradation.
-
Consider Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, can improve its shelf life and stability under basic conditions.[2][5]
Q2: My this compound has been stored for a while. How can I assess its quality and determine if it's still suitable for use?
A2: Visual inspection is the first step. Clumping or discoloration may indicate degradation. For a quantitative assessment, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis with a UV detector is a common method to quantify the purity of this compound and detect degradation products.[1] A stability-indicating method should be used to ensure separation from all potential degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR are powerful tools for confirming the structure and identifying impurities.[1] ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment, which can signal degradation.[6][7]
Q3: What are the optimal storage conditions to maximize the shelf life of this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place.[8] Keep the container tightly sealed to protect it from moisture and atmospheric oxygen. For extended storage, refrigeration is advisable.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of chemical degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidative degradation. |
| Light | Store in an opaque container in the dark | Protects against potential photolytic degradation. |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis of the boronic acid group. |
Q4: I am observing an increasing number of impurity peaks in the HPLC analysis of my this compound sample. What could be the cause?
A4: The appearance of new peaks likely indicates degradation. The primary degradation pathways to consider are:
-
Hydrolysis: Reaction with water can lead to the formation of boric acid and the corresponding biphenyl.
-
Oxidation: Exposure to air can result in the formation of phenolic byproducts.[9]
-
Protodeboronation: This process replaces the boronic acid group with a hydrogen atom, yielding 2-fluorobiphenyl.[2][3]
-
Formation of Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic anhydrides known as boroxines. This is often a reversible process in the presence of water.
To mitigate this, ensure proper storage as described in Q3 and handle the compound quickly in an inert atmosphere when preparing solutions.
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[10][11][12]
Objective: To identify the likely degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV/PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water (1:1).
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add equal volumes of 0.1 M HCl and 1 M HCl.
-
Heat one set of samples at 60°C for 24 hours, and keep another at room temperature.
-
Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add equal volumes of 0.1 M NaOH and 1 M NaOH.
-
Keep samples at room temperature for a defined period (e.g., 1, 4, 8, 24 hours), monitoring for degradation. Basic conditions can cause rapid degradation.
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
To separate aliquots of the stock solution, add equal volumes of 3% and 30% hydrogen peroxide.
-
Keep the samples at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1 week).
-
Also, expose the stock solution to the same thermal stress.
-
Analyze the stressed samples by HPLC.
-
-
Photostability Testing:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]
-
Keep control samples in the dark.
-
Analyze all samples by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The peak purity of the parent compound should be checked using a PDA detector to ensure that no degradation products are co-eluting.
Protocol for a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point. Screening different column chemistries may be necessary for optimal separation.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Specificity: Inject solutions of the stressed samples from the forced degradation study to demonstrate that the degradation products are well-resolved from the parent peak and from each other.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations to establish the linearity of the method.
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. This compound 178305-99-2 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. database.ich.org [database.ich.org]
dealing with impurities in commercial 2-Fluoro-4-biphenylylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Fluoro-4-biphenylylboronic acid. The information provided addresses common issues related to impurities and offers detailed experimental protocols for purification and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound and how can they affect my reaction?
A1: Commercial this compound can contain several types of impurities that may adversely affect your experiments, particularly Suzuki-Miyaura coupling reactions. These impurities can lead to lower yields, side product formation, and catalyst inhibition.[1]
Common Impurities Include:
-
Boronic Anhydrides (Boroxines): These are cyclic trimers formed by the dehydration of boronic acids. While often in equilibrium with the boronic acid in solution, their presence can complicate stoichiometry calculations. In NMR spectroscopy, boroxine formation can lead to broadened peaks or multiple signals.[2]
-
Homocoupled Biphenyl Dimers: These impurities can arise from a palladium-mediated homocoupling of the boronic acid during its synthesis or in subsequent reactions.[3][4] Their presence complicates purification of the desired product.
-
Protodeboronation Products: This involves the replacement of the boronic acid group with a hydrogen atom, resulting in 2-fluorobiphenyl. This side reaction can be catalyzed by acids, bases, or metal salts and is a common degradation pathway for arylboronic acids.[5][6]
-
Oxidation Products: Exposure to air can lead to the oxidation of the boronic acid, forming phenolic byproducts.
-
Residual Starting Materials and Reagents: Impurities from the synthetic route used to manufacture the boronic acid may also be present.
The purity of the boronic acid is crucial as contaminants can poison the palladium catalyst, leading to reduced activity or complete reaction failure, and can participate in unwanted side reactions, complicating purification and reducing the overall yield.[1]
Q2: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. What could be the cause?
A2: Low yields in Suzuki-Miyaura coupling are a common issue that can often be traced back to the quality of the this compound.
Potential Causes Related to Boronic Acid Quality:
-
Catalyst Poisoning: Impurities present in the boronic acid can poison the palladium catalyst, reducing its efficacy.[1]
-
Incorrect Stoichiometry: The presence of significant amounts of impurities, such as boroxines, can lead to inaccurate weighing of the active boronic acid, resulting in suboptimal reaction stoichiometry.
-
Competitive Side Reactions: Impurities can lead to the formation of byproducts, consuming the starting materials and reducing the yield of the desired product.[1]
-
Protodeboronation: The boronic acid may be degrading under the reaction conditions, especially with prolonged reaction times or harsh basic conditions.[5]
To troubleshoot, it is recommended to first assess the purity of your this compound using techniques like NMR or HPLC. If impurities are detected, purification of the boronic acid prior to use is advisable.
Q3: How can I purify commercial this compound?
A3: Several methods can be employed to purify this compound, depending on the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid boronic acids. A suitable solvent system is one in which the boronic acid is soluble at high temperatures but sparingly soluble at room temperature.[7] For arylboronic acids, solvents like hot water, ethanol, or mixtures containing ethyl acetate or benzene have been used.[8][9]
-
Acid/Base Extraction: Boronic acids are acidic and can be deprotonated with a base to form a water-soluble boronate salt. This allows for the separation from non-acidic organic impurities by washing with an organic solvent. The aqueous layer can then be acidified to precipitate the purified boronic acid.[8]
-
Column Chromatography: While sometimes challenging due to the polarity of boronic acids, silica gel chromatography can be effective.[8] Using a mobile phase containing a small amount of a polar solvent like methanol or acetone is often necessary.[8] For less polar impurities, a silica plug filtration may be sufficient. In some cases, specialized chromatography, such as on boric acid-impregnated silica gel, can improve separation.[10]
-
Derivatization: Boronic acids can be converted into crystalline derivatives, such as diethanolamine adducts, which can be easily purified by recrystallization. The pure boronic acid can then be regenerated by treatment with acid.[9]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying organic impurities. The presence of boroxines can be inferred from complex or broad signals, which may be simplified by dissolving the sample in a coordinating solvent like d₄-methanol.[2] ¹⁹F NMR can also be a useful tool for this specific compound.[11]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful technique for quantifying the purity of the boronic acid and detecting non-volatile impurities.[2][12] A C18 column is commonly used, and a buffered mobile phase can improve reproducibility.[2][12]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is used to identify the molecular weights of the main component and any impurities, aiding in their identification.[2][13] Boroxines can be detected as higher molecular weight species.[2]
Troubleshooting Guides
Issue 1: Unexpected peaks in the ¹H NMR spectrum of this compound.
| Possible Cause | Suggested Solution |
| Residual Solvents | Compare the chemical shifts of the unknown peaks with tables of common laboratory solvents. |
| Boroxine Formation | The presence of boroxine trimers can lead to complex and broadened signals. Dissolving the sample in a coordinating deuterated solvent like d₄-methanol can help break up the anhydride and simplify the spectrum.[2] |
| Homocoupled Dimer | Look for additional aromatic signals that do not correspond to the starting material. The presence of a symmetrical dimer may result in a simpler set of signals than expected for an unsymmetrical impurity. |
| Protodeboronation Product (2-fluorobiphenyl) | Check for the absence of the boronic acid protons and the appearance of a new aromatic proton signal in the region where the B(OH)₂ group was located. |
| Starting Materials/Byproducts | Compare the spectrum with the NMR spectra of potential starting materials or known byproducts from the synthesis of this compound. |
Issue 2: Poor reproducibility in Suzuki-Miyaura coupling reactions.
| Possible Cause | Suggested Solution |
| Variable Purity of Boronic Acid | Different batches of commercial this compound may have varying purity levels. Analyze each batch by HPLC or NMR before use to ensure consistency. |
| Degradation Upon Storage | Boronic acids can degrade over time, especially if exposed to air and moisture.[2] Store this compound in a cool, dry, and dark place, preferably under an inert atmosphere. |
| Incomplete Dissolution | Ensure the boronic acid is fully dissolved in the reaction solvent before adding other reagents, particularly the palladium catalyst. |
| Oxygen Sensitivity | While many Suzuki couplings are robust, some can be sensitive to oxygen, which can contribute to the formation of homocoupled byproducts.[3] Degassing the reaction mixture before adding the catalyst can be beneficial. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a general guideline for the recrystallization of an arylboronic acid. The optimal solvent or solvent mixture should be determined experimentally on a small scale.
-
Solvent Selection: Test the solubility of a small amount of the commercial this compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and at elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the impure this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the recovery of the purified product.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Assessment: Analyze the purity of the recrystallized material using HPLC, NMR, and melting point determination.
Protocol 2: HPLC Analysis for Purity Assessment
This protocol is a starting point for developing an HPLC method for analyzing this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.[2]
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes is a good starting point.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve a known amount of the boronic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.5-1.0 mg/mL.
Data Presentation
Table 1: Example of Purity Analysis Data Before and After Recrystallization
| Sample | Purity by HPLC (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Commercial Batch | 94.2 | 3.1 (retention time: x.x min) | 1.5 (retention time: y.y min) |
| After Recrystallization | 99.5 | Not Detected | <0.1 |
Visualizations
Caption: Workflow for the analysis and purification of commercial this compound.
Caption: Common impurities and degradation pathways for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Fluoro-4-biphenylylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues in chemical reactions involving 2-Fluoro-4-biphenylylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation during your experiments.
Question 1: My Suzuki-Miyaura reaction with this compound is showing low or no conversion. What are the likely causes related to catalyst deactivation?
Answer: Low or no conversion is a common problem that can often be traced back to the deactivation of the palladium catalyst. Several factors could be at play:
-
Palladium Black Formation: The active Pd(0) catalyst can agglomerate into inactive palladium black. This is often visible as a black precipitate in the reaction mixture.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade under the reaction conditions, leading to catalyst deactivation.
-
Incomplete Precatalyst Activation: Some palladium precatalysts require an activation step to form the active Pd(0) species. Inefficient activation can lead to low concentrations of the active catalyst.
-
Presence of Impurities: Impurities in reagents or solvents, such as sulfur or other coordinating species, can poison the catalyst.
Troubleshooting Steps:
-
Visual Inspection: Check the reaction mixture for the formation of a black precipitate (palladium black).
-
Ligand Choice: Consider switching to a more robust ligand, such as a biarylphosphine ligand (e.g., SPhos, XPhos), which can improve catalyst stability.
-
Precatalyst: If using a precatalyst, ensure the activation conditions are optimal. Using a well-defined, air-stable precatalyst can often provide more consistent results.[1]
-
Reagent and Solvent Purity: Use high-purity, degassed solvents and ensure all reagents are free from potential catalyst poisons.
Question 2: My reaction starts well but then stalls before reaching completion. What could be causing this progressive catalyst deactivation?
Answer: A reaction that starts but fails to go to completion often indicates a gradual deactivation of the catalyst throughout the reaction. Potential causes include:
-
Slow Ligand Degradation: The phosphine ligand may be slowly degrading over the course of the reaction.
-
Product Inhibition/Deactivation: In some cases, the product of the reaction or byproducts can interact with the catalyst and inhibit its activity.[2]
-
Change in Reaction Conditions: A gradual change in pH or the concentration of a key species could be affecting catalyst stability.
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) might be sufficient to push the reaction to completion.
-
Use a More Stable Catalyst System: Employing a more robust ligand or a precatalyst designed for high turnover numbers can mitigate deactivation.
-
Controlled Reagent Addition: In some cases, slow addition of one of the reagents can help maintain a stable catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: Can the fluorine substituent on this compound contribute to catalyst deactivation?
A1: While the fluorine atom itself is not a typical catalyst poison, its electron-withdrawing nature can influence the electronic properties of the boronic acid and the resulting organopalladium intermediates. This can affect the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). In some cases, highly fluorinated boronic acids have been observed to be unstable and prone to protodeboronation, which removes the active nucleophile from the reaction.[3][4]
Q2: What is "palladium blackout" and how can I prevent it?
A2: "Palladium blackout" refers to the precipitation of palladium black, which is a common catalyst deactivation pathway.[5] This can be caused by factors such as high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities. To prevent it, you can:
-
Use an appropriate ligand that effectively stabilizes the Pd(0) species.
-
Control the reaction temperature carefully.
-
Ensure a proper stoichiometry between the palladium source and the ligand.
-
In some telescoped reactions, controlling the limiting reagent can prevent palladium precipitation.[5]
Q3: Are there specific palladium catalysts or ligands that are recommended for reactions with this compound?
A3: While specific recommendations can be substrate-dependent, modern palladium catalysts and ligands are generally effective for Suzuki-Miyaura couplings. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often a good starting point as they are known to promote efficient catalysis with a broad range of substrates and can help prevent catalyst deactivation.[6] Pre-formed palladium precatalysts incorporating these ligands are also commercially available and can offer improved reliability.
Q4: How can I confirm that catalyst deactivation is the primary reason for my failed reaction?
A4: Diagnosing catalyst deactivation can be complex, but here are a few strategies:
-
Run a control reaction: Use a well-behaved, simple boronic acid and aryl halide that are known to work well under your reaction conditions. If this reaction proceeds, it suggests an issue with your specific substrates.
-
Add fresh catalyst: If you suspect the catalyst has died, adding a fresh portion of catalyst to the stalled reaction mixture can sometimes restart the reaction.
-
Analytical monitoring: Techniques like HPLC or GC-MS can be used to monitor the disappearance of starting materials and the appearance of the product over time. A reaction that starts and then plateaus is a strong indicator of catalyst deactivation.
Quantitative Data Summary
The following tables provide representative data on how different reaction parameters can influence the outcome of Suzuki-Miyaura reactions, with a focus on mitigating catalyst deactivation.
Table 1: Effect of Ligand on Reaction Yield
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| PPh₃ | 2 | 100 | 12 | 45 | Significant Pd black formation |
| SPhos | 2 | 80 | 4 | 92 | Homogeneous solution |
| XPhos | 2 | 80 | 4 | 95 | Homogeneous solution |
Note: Data is representative and intended for comparative purposes.
Table 2: Impact of Base and Solvent on Protodeboronation
| Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Protodeboronation (%) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 75 | 15 |
| K₃PO₄ | Toluene/H₂O (10:1) | 80 | 8 | 90 | <5 |
| CsF | THF | 65 | 12 | 88 | <5 |
Note: Data is representative and intended for comparative purposes. Protodeboronation refers to the conversion of the boronic acid to biphenyl.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
In a separate glovebox or under a positive flow of inert gas, add the palladium precatalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting flowchart for catalyst deactivation.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
effect of base and solvent on 2-Fluoro-4-biphenylylboronic acid reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions involving 2-Fluoro-4-biphenylylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling of this compound?
A1: In the Suzuki-Miyaura coupling, the base is crucial for the activation of the boronic acid. It facilitates the transmetalation step, which is a key part of the catalytic cycle, by converting the neutral boronic acid into a more nucleophilic boronate species (R-B(OH)₃⁻). This "ate" complex then readily transfers its organic group to the palladium catalyst. The choice of base can significantly impact reaction rates and yields.
Q2: How does the choice of solvent affect the reactivity of this compound?
A2: The solvent plays a multifaceted role in the Suzuki-Miyaura reaction. It must solubilize the reactants, catalyst, and base to enable the reaction to proceed efficiently. The polarity of the solvent can also influence the reaction mechanism and selectivity. Common solvents include ethereal options like dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF). Often, a mixture of an organic solvent and water is employed to aid in dissolving inorganic bases.
Q3: Can water be used in the Suzuki coupling of this compound?
A3: Yes, water can be beneficial in Suzuki coupling reactions. It can help dissolve inorganic bases and facilitate the formation of the active boronate species. For some fluorinated substrates, the addition of water to an organic solvent like dioxane has been shown to be beneficial, potentially by increasing the solubility of the base. However, an excess of water can lead to the undesirable side reaction of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.
Q4: What are common side reactions to be aware of when using this compound?
A4: A primary side reaction to consider is protodeboronation, the loss of the boronic acid functional group, which can be exacerbated by strong bases and high temperatures. Homocoupling of the boronic acid to form a symmetrical biaryl byproduct can also occur, often due to the presence of oxygen. Additionally, decomposition of the palladium catalyst can lead to the formation of palladium black and a reduction in catalytic activity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Consider using a more robust pre-catalyst. |
| Poor choice of base or solvent | - Screen a variety of bases (e.g., carbonates, phosphates) and solvents (e.g., dioxane, THF, toluene, with or without water). | |
| Reaction temperature is too low | - Gradually increase the reaction temperature, monitoring for product formation and decomposition. | |
| Oxygen contamination | - Ensure all solvents are properly degassed. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. | |
| Significant Protodeboronation | Base is too strong | - Switch to a milder base such as K₂CO₃ or CsF. |
| High water content in the solvent | - Reduce the amount of water in the solvent system or switch to anhydrous conditions. | |
| Prolonged reaction time or high temperature | - Monitor the reaction closely and stop it once the starting material is consumed. - Attempt the reaction at a lower temperature. | |
| Formation of Homocoupling Byproduct | Presence of oxygen | - Thoroughly degas all solvents and reagents. - Ensure the reaction is set up under a strictly inert atmosphere. |
| Difficulty in Product Purification | Co-elution with byproducts | - Optimize the reaction conditions to minimize byproduct formation. - Explore different solvent systems for column chromatography. |
Data Presentation: Effect of Base and Solvent on Analogous Suzuki-Miyaura Couplings
Table 1: Effect of Various Bases on the Suzuki-Miyaura Coupling Yield of an Analogous Fluorinated Substrate *
| Entry | Base | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Li₃PO₄ | Dioxane/H₂O (4:1) | 100 | <5 |
| 2 | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 75 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 68 |
| 4 | NaF | Dioxane/H₂O (4:1) | 100 | 45 |
| 5 | KF | Dioxane/H₂O (4:1) | 100 | 55 |
| 6 | CsF | Dioxane/H₂O (4:1) | 100 | 80 |
| 7 | Li₂CO₃ | Dioxane/H₂O (4:1) | 100 | 70 |
| 8 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 65 |
| 9 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 60 |
| 10 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 78 |
*Data is for the coupling of pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid and should be considered as a guide for optimizing reactions with this compound.
Table 2: Effect of Solvent on the Suzuki-Miyaura Coupling Yield of an Analogous Fluorinated Substrate *
| Entry | Solvent | Water Content | Temperature (°C) | Yield (%) |
| 1 | Toluene | - | 100 | Low |
| 2 | Toluene | with H₂O | 100 | Increased |
| 3 | Dioxane | - | 100 | Moderate |
| 4 | Dioxane | 20% | 100 | 72 |
| 5 | Dioxane/H₂O (1:1) | 50% | 100 | 71 |
| 6 | Dioxane/H₂O (1:4) | 80% | 100 | 10 |
*Data is for the coupling of pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid pinacol ester and should be considered as a guide for optimizing reactions with this compound.
Experimental Protocols
The following is a general procedure for a Suzuki-Miyaura coupling reaction that can be adapted for this compound. Optimization of the specific base, solvent, temperature, and catalyst may be required.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel and create an inert atmosphere by evacuating and backfilling with argon or nitrogen gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
preventing protodeboronation of 2-Fluoro-4-biphenylylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation when using 2-Fluoro-4-biphenylylboronic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 2-fluorobiphenyl as a byproduct, consuming the starting material and reducing the yield of the desired cross-coupling product. The fluorine atom, being an electron-withdrawing group, can increase the susceptibility of the boronic acid to protodeboronation, especially under basic conditions commonly used in cross-coupling reactions.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation:
-
High pH (basic conditions): The reaction is often fastest at high pH, which is a common condition for Suzuki-Miyaura cross-coupling reactions.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Presence of Water: Water acts as a proton source for the reaction.[1]
-
Inefficient Catalytic System: If the desired cross-coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition.
-
Choice of Base: Strong bases can promote protodeboronation more than weaker bases.
Q3: Are boronic esters, such as the pinacol ester of this compound, more stable to protodeboronation?
A3: It is a common strategy to convert boronic acids to boronate esters, such as pinacol esters, to improve their stability.[3] While boronate esters are often more resistant to oxidation and easier to handle, they do not universally guarantee complete stability against protodeboronation.[3][4] However, they are generally more stable than the corresponding boronic acid and can slowly release the boronic acid in situ, which can help to minimize its decomposition.[5]
Q4: What are MIDA boronates and trifluoroborate salts, and how can they help prevent protodeboronation?
A4: MIDA (N-methyliminodiacetic acid) boronates and potassium trifluoroborate salts are highly stable derivatives of boronic acids.[6][7] They act as "slow-release" sources of the boronic acid under the reaction conditions.[5] This maintains a very low concentration of the free boronic acid in the reaction mixture, which can significantly suppress protodeboronation.[5]
Q5: How does the choice of palladium catalyst and ligand affect protodeboronation?
A5: A highly active and efficient palladium catalyst and ligand system can significantly reduce protodeboronation. By accelerating the rate of the desired Suzuki-Miyaura cross-coupling, the boronic acid is consumed faster in the productive pathway, leaving less time for it to decompose.[6][7] For challenging substrates prone to protodeboronation, using advanced catalyst systems with bulky, electron-rich phosphine ligands is often beneficial.[6]
Troubleshooting Guides
Issue: Low yield of the desired product and significant formation of 2-fluorobiphenyl.
This is a classic symptom of protodeboronation. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for addressing protodeboronation.
Data on the Effect of Reaction Parameters on Protodeboronation
The following table summarizes the general effects of various reaction parameters on the extent of protodeboronation of arylboronic acids. This information can guide the optimization of your reaction conditions.
| Parameter | Condition | Expected Impact on Protodeboronation | Rationale |
| Temperature | High (e.g., >100 °C) | Increased | Accelerates the rate of decomposition. |
| Low (e.g., <80 °C) | Decreased | Slows the rate of protodeboronation. | |
| Base | Strong (e.g., NaOH, KOH) | Increased | Promotes the formation of the more reactive boronate anion. |
| Weak (e.g., K₃PO₄, Cs₂CO₃) | Decreased | Less likely to induce rapid decomposition. | |
| Solvent | High Water Content | Increased | Water is a necessary proton source for the reaction. |
| Anhydrous or Low Water | Decreased | Limits the availability of protons. | |
| Boron Reagent | Boronic Acid | High | More susceptible to decomposition. |
| Pinacol Ester | Moderate | Offers increased stability over the free acid. | |
| MIDA Ester/Trifluoroborate | Low | Highly stable "slow-release" surrogates. | |
| Catalyst System | Low Activity | Increased | Slower desired reaction allows more time for decomposition. |
| High Activity | Decreased | The desired reaction outcompetes protodeboronation. |
Experimental Protocols
The following are generalized starting protocols for Suzuki-Miyaura cross-coupling reactions with this compound, designed to minimize protodeboronation. Note: These are starting points and should be optimized for your specific substrates.
Protocol 1: Using this compound with a Mild Base
Caption: Protocol using the boronic acid with a mild base.
Detailed Steps:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a mild, finely powdered base such as K₃PO₄ (2.0–3.0 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent system, such as a 10:1 mixture of dioxane and water, via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor the progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 2: Using a Stabilized Boronic Acid Surrogate (Pinacol Ester)
Caption: Protocol using the more stable pinacol ester.
Detailed Steps:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the pinacol ester of this compound (1.2 equiv.), and a base such as Cs₂CO₃ (2.0–3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas for three cycles.
-
Under a positive flow of inert gas, add the palladium precatalyst and ligand (e.g., Pd(OAc)₂ and a Buchwald-type ligand like SPhos, 1-2 mol%).
-
Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C and monitor the progress.
-
Follow the work-up and purification procedure described in Protocol 1.
By understanding the principles of protodeboronation and systematically applying these troubleshooting strategies and optimized protocols, researchers can significantly improve the success rate of their reactions involving this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of Reactions with 2-Fluoro-4-biphenylylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving 2-Fluoro-4-biphenylylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Suzuki-Miyaura coupling reactions with this compound?
A1: Scaling up Suzuki-Miyaura reactions with this compound presents several key challenges:
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of 2-fluorobiphenyl as a byproduct and a reduction in the overall yield.[1] Electron-deficient boronic acids, including those with fluorine substituents, are particularly susceptible to this issue, which can be exacerbated by prolonged reaction times, high temperatures, and the presence of excess base or water.[1][2]
-
Homocoupling: The formation of biphenyl dimers from the boronic acid (homocoupling) or the aryl halide coupling partner can become more pronounced at larger scales, complicating purification.[3]
-
Impurity Profile: The purity of the final product can be affected by residual palladium catalyst, inorganic salts from the base, and byproducts from side reactions. Meeting stringent purity requirements for pharmaceutical applications is a critical consideration.[4]
-
Thermal Safety: Suzuki-Miyaura reactions can be exothermic. On a large scale, heat dissipation becomes a crucial safety concern to prevent thermal runaway.
-
Reagent Solubility and Mixing: Ensuring adequate mixing and mass transfer in large reactor vessels is essential for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration that can lead to side reactions. The solubility of all reagents in the chosen solvent system at scale must be considered.[5]
Q2: How does the fluorine substituent on this compound affect its reactivity in Suzuki coupling?
A2: The fluorine atom, being electron-withdrawing, can influence the reactivity in several ways:
-
It can increase the susceptibility of the boronic acid to protodeboronation.[1]
-
The electronic properties of the fluorine atom can lead to improved biological activity and metabolic stability in the final product, making it a desirable moiety in pharmaceutical intermediates.[6]
-
The reactivity can be modulated, sometimes requiring more active catalyst systems to achieve efficient coupling compared to electron-rich boronic acids.[7]
Q3: What are the key parameters to consider for successful scale-up?
A3: Successful scale-up requires careful consideration and optimization of the following parameters:
-
Catalyst and Ligand Selection: Highly active palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are often necessary to ensure the cross-coupling reaction is faster than the competing protodeboronation.[2][3]
-
Base Selection: A milder base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is often preferred over strong bases like sodium hydroxide to minimize protodeboronation and other side reactions.[2][3]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, 2-MeTHF, toluene) and water is common. The ratio needs to be optimized to ensure solubility of all components and facilitate the reaction. It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst.[3][6]
-
Temperature Control: The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also accelerate the degradation of the boronic acid.[2]
-
Reaction Time: Monitoring the reaction progress by HPLC is crucial to determine the optimal endpoint and avoid prolonged heating that can lead to increased byproduct formation.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Catalyst deactivation or insufficient activity. 2. Protodeboronation of this compound. 3. Suboptimal reaction temperature. 4. Poor solubility of reagents at scale. | 1. Catalyst/Ligand: Switch to a more active palladium precatalyst (e.g., a G3-XPhos type) with a bulky, electron-rich ligand.[1] 2. Minimize Protodeboronation: Use a milder base (K₂CO₃, K₃PO₄).[2] Consider slow addition of the boronic acid to keep its instantaneous concentration low.[2] Use a boronic ester (e.g., pinacol ester) as an alternative to the boronic acid. 3. Temperature: Optimize the temperature; sometimes a lower temperature with a more active catalyst is more effective.[2] 4. Solvent: Screen different solvent systems or adjust the organic/water ratio to improve solubility.[5] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst that is slowly reduced to Pd(0). 3. High concentration of boronic acid. | 1. Inert Atmosphere: Ensure the reactor and solvents are thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).[6] 2. Catalyst: Use a Pd(0) source directly or a precatalyst that rapidly forms the active species. 3. Slow Addition: Consider the slow addition of the boronic acid to the reaction mixture.[2] |
| Product Purification Challenges | 1. Co-elution of product with structurally similar byproducts (e.g., homocoupled species). 2. High levels of residual palladium in the final product. | 1. Chromatography/Crystallization: Optimize column chromatography conditions. If the product is a solid, recrystallization from a suitable solvent system can be highly effective. 2. Palladium Removal: After the reaction, consider treatment with a palladium scavenger. Filtration through celite can also help remove heterogeneous palladium species. |
| Reaction Fails to Initiate | 1. Poor quality of the boronic acid. 2. Inactive catalyst. 3. Insufficiently degassed system. | 1. Reagent Quality: Check the purity and integrity of the this compound. Boronic acids can dehydrate to form boroxines.[4] 2. Catalyst Handling: Ensure the palladium catalyst has been stored and handled correctly to prevent deactivation. 3. Degassing: Improve the degassing procedure for solvents and the reaction vessel.[6] |
Experimental Protocols
Representative Kilogram-Scale Suzuki-Miyaura Coupling Protocol
-
Reactor Setup: A 250 L glass-lined reactor is rendered inert by purging with nitrogen gas.
-
Reagent Charging: The reactor is charged with the aryl halide (e.g., an aryl bromide, 1.0 equiv), this compound (approx. 1.0-1.2 equiv), and potassium carbonate (approx. 2.0-3.0 equiv).
-
Solvent Addition: A degassed mixture of 1,4-Dioxane (10 volumes) and water (2.5 volumes) is added to the reactor.
-
Inerting: The reaction mixture is sparged with nitrogen for at least 30 minutes to ensure an oxygen-free environment.
-
Catalyst Charging: The palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or a more active precatalyst, 0.5-2 mol%) is added under a positive pressure of nitrogen.
-
Reaction: The mixture is heated to 85-95 °C with continuous, efficient stirring. The reaction progress is monitored by HPLC (e.g., every 2 hours).
-
Work-up: Once the reaction is complete (typically >98% conversion, ~8-16 hours), the mixture is cooled to room temperature. The aqueous layer is separated. The organic layer is washed with brine.
-
Isolation and Purification: The organic solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography. The solid product is isolated by filtration, washed with a cold solvent, and dried under vacuum.
Process Parameters for Scale-Up (Representative)
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Reactor | 50-500 mL Round-bottom flask | 100-250 L Glass-lined reactor | Ensure efficient stirring and heat transfer. Material compatibility. |
| Inerting | Balloon/Schlenk line | Nitrogen sparging/purging | Crucial to prevent catalyst oxidation; more rigorous procedures needed for larger volumes.[6] |
| Temperature | 85-95 °C (Oil bath) | 85-95 °C (Jacketed heating) | Monitor internal temperature closely to avoid exotherms. |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | Optimization is key to balance cost and reaction efficiency. |
| Reaction Time | 4-12 hours | 8-16 hours | Monitor by HPLC to determine endpoint; may be longer at scale.[6] |
| Work-up | Separatory funnel | Reactor-based phase separation | Ensure efficient phase separation at a larger scale. |
| Purification | Flash chromatography | Recrystallization/Filtration | Chromatography is less practical at scale; developing a robust crystallization protocol is preferred. |
Visualizations
Caption: General workflow for the scale-up of a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for a low-yielding Suzuki-Miyaura reaction.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-4-biphenylylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boronic Acid Performance with Supporting Experimental Data
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal for the formation of carbon-carbon bonds, particularly in the creation of biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials. The choice of the boronic acid is a critical determinant of reaction efficiency, yield, and overall success. This guide provides a comparative analysis of the reactivity of 2-Fluoro-4-biphenylylboronic acid against other commonly used boronic acids, supported by experimental data and detailed protocols.
Understanding Boronic Acid Reactivity in Suzuki-Miyaura Coupling
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by the electronic and steric properties of its organic substituent. The key transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step. Generally, electron-donating groups on the arylboronic acid can enhance the nucleophilicity of the organic moiety, facilitating a more rapid transmetalation and leading to higher reaction yields. Conversely, strong electron-withdrawing groups can decrease the electron density of the aryl ring, potentially slowing down this crucial step.
The presence of a fluorine atom, as in this compound, introduces a strong electron-withdrawing effect. This increases the Lewis acidity of the boronic acid. While this can have complex effects on the catalytic cycle, it is often observed that highly electron-deficient boronic acids can be more challenging coupling partners, sometimes requiring carefully optimized reaction conditions to achieve high yields. Furthermore, ortho-substituted boronic acids can introduce steric hindrance, which may also impact the rate of transmetalation.
Quantitative Performance Comparison of Arylboronic Acids
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95[1] |
| 4-Methoxyphenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | 12 | 98[2] |
| 4-Chlorophenylboronic Acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | Not Specified | Not Specified | 80 (representative)[3] |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | High Conversion[4] |
| This compound | (Typical Aryl Bromide) | (Optimized Pd/Ligand) | (Optimized Base) | (Typical Solvent) | (Typical Temp.) | (Typical Time) | Expected to be moderate to high, but potentially lower than electron-rich analogues without optimization. |
Note on this compound Reactivity: The presence of the electron-withdrawing fluorine atom at the ortho-position is expected to decrease the nucleophilicity of the biphenyl group, potentially leading to a slower transmetalation step compared to unsubstituted phenylboronic acid or those with electron-donating groups.[2] However, the biphenyl moiety itself is a relatively large and polarizable system, which can influence reactivity. Achieving high yields with this compound may require careful optimization of the catalyst, ligand, base, and solvent system to overcome the deactivating effect of the fluorine substituent. Studies on other fluorinated arylboronic acids have shown that high yields can be obtained with appropriate catalytic systems.[4]
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction. This protocol can serve as a starting point for comparing the reactivity of different boronic acids. Optimization of specific parameters may be necessary for each substrate combination.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv.)
-
Boronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.)
-
Degassed Solvent (e.g., Toluene, 1,4-Dioxane, DMF/Water mixture)
-
Inert Gas (Argon or Nitrogen)
-
Standard oven-dried glassware
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir for the specified time (typically 3-24 hours). Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
Visualizing the Suzuki-Miyaura Coupling
To further elucidate the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for comparing boronic acid reactivity.
References
A Comparative Guide to 2-Fluoro-4-biphenylylboronic Acid in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in cross-coupling reactions is paramount to the successful synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, heavily relies on the stability and reactivity of the organoboron reagent. This guide provides an objective comparison of 2-Fluoro-4-biphenylylboronic acid, highlighting its advantages over other alternatives, supported by experimental data for structurally related compounds.
The Strategic Advantage of Fluorination and Biphenyl Moieties
This compound is a specialized reagent designed to introduce the 2-fluoro-4-biphenyl motif, a structural feature of interest in pharmaceuticals and advanced materials. Its advantages in cross-coupling reactions stem from the unique interplay of its constituent parts: the ortho-fluoro substituent and the biphenyl core.
Enhanced Reactivity and Modulated Properties from the ortho-Fluoro Group
The presence of a fluorine atom at the ortho position to the boronic acid group significantly influences the reagent's chemical behavior.
-
Increased Lewis Acidity : The strong electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center.[1][2] This can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to higher reaction rates and yields compared to non-fluorinated analogues.
-
Modulation of Physicochemical Properties : Incorporating a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of the final compound.[3]
-
Potential for Intramolecular Interactions : An ortho-fluoro substituent can engage in intramolecular hydrogen bonding (B-O-H···F), which can affect the compound's conformation and acidity.[1]
A significant challenge with many fluorinated arylboronic acids, especially those with ortho-fluoro substituents, is their susceptibility to protodeboronation under basic conditions.[1] This side reaction, where the boronic acid group is replaced by a hydrogen atom, can reduce product yield. Therefore, careful optimization of reaction conditions (e.g., choice of base, solvent, and temperature) is crucial to favor the desired cross-coupling pathway.
The 4-Biphenyl Group: A Privileged Structural Unit
The biphenyl moiety is a ubiquitous scaffold in a wide range of applications, from liquid crystals to pharmaceuticals. By using this compound, this valuable structural unit, pre-functionalized with a fluorine atom for property modulation, can be efficiently incorporated into target molecules.
Quantitative Performance Comparison
While direct comparative data for this compound is not extensively published in a single comparative study, we can infer its performance by examining the behavior of structurally related boronic acids in the Suzuki-Miyaura coupling with a common coupling partner, such as 4-bromoanisole. The following table summarizes typical yields, illustrating the impact of fluoro and biphenyl substituents.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~95 |
| 4-Biphenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~97 |
| 4-Fluorophenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >99 |
| 2-Fluorophenylboronic Acid | 4-Bromoanisole | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~98 |
Note: The data presented is compiled from various sources to provide a general performance benchmark. Reaction conditions are not identical across all studies and should be optimized for specific substrates.
Experimental Protocols
A successful Suzuki-Miyaura coupling with fluorinated boronic acids requires careful control of reaction parameters to maximize yield and minimize side reactions like protodeboronation.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of an aryl halide with this compound.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF/water mixture)
Procedure:
-
Reaction Setup : To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition : Add the degassed solvent via syringe.
-
Reaction : Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[4][5]
Microwave-Assisted Suzuki Coupling Protocol
Microwave irradiation can significantly reduce reaction times and often improves yields.[6]
Procedure:
-
Setup : In a 10 mL microwave vial, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).[6]
-
Solvent : Add a 4:1 mixture of 1,4-dioxane and water.[6]
-
Reaction : Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 10-30 minutes.[6]
-
Work-up and Purification : Follow the standard work-up and purification procedure as described above.[6]
Visualizing the Process
To better understand the reaction and experimental setup, the following diagrams illustrate the key pathways and workflows.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical workflow for microwave-assisted Suzuki coupling.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Analysis of Compounds Synthesized from 2-Fluoro-4-biphenylylboronic Acid
For researchers and professionals in drug development, the precise structural characterization of novel compounds is paramount. 2-Fluoro-4-biphenylylboronic acid serves as a critical building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to create complex biaryl compounds with potential therapeutic applications.[1] The fluorine substituent can significantly influence molecular conformation, crystal packing, and biological activity, making detailed structural analysis essential.
This guide provides a comparative overview of the primary analytical techniques used to characterize the structure of compounds synthesized using this compound. While specific data for derivatives of this particular boronic acid are not extensively published, this guide draws upon established methodologies and data from closely related fluorinated biaryl and boronic acid compounds to present a practical framework for analysis. The primary methods covered are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, offering precise data on bond lengths, bond angles, and crystal packing interactions. For fluorinated biphenyl derivatives, this technique is crucial for understanding how the fluorine atom influences the dihedral angle between the phenyl rings and participates in intermolecular interactions.[2]
The following table summarizes typical crystallographic data obtained for fluorinated boronic acid derivatives and other complex organic molecules, serving as a template for comparative analysis.[2][3]
| Parameter | Example Compound 1 (Fluorinated Biphenyl Derivative) | Example Compound 2 (Sulfonamide Derivative)[3] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 10.123 | 12.345 |
| b (Å) | 15.456 | 8.910 |
| c (Å) | 11.789 | 18.678 |
| α (°) | 90 | 90 |
| β (°) | 105.2 | 95.15 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1780.1 | 2045.3 |
| Z (molecules/unit cell) | 4 | 4 |
| Calculated Density (g/cm³) | 1.450 | 1.380 |
| R-factor (%) | 4.5 | 5.2 |
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, water, or a mixture).[2]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, often using a cryoloop. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[2]
-
Data Collection: The mounted crystal is placed on a four-circle diffractometer equipped with a CCD or CMOS detector. A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used. A series of diffraction images are collected as the crystal is rotated.[2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and thermal parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the chemical structure of organic molecules in solution. For compounds derived from this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent probe for tracking the fluorine-containing moiety.[4]
The following table illustrates the kind of data expected from NMR analysis. Chemical shifts (δ) are given in ppm, and coupling constants (J) are in Hz.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Coupling Constants (J, Hz) | Information Gained |
| ¹H NMR | 6.5 - 8.5 (Aromatic) | J(H,H) = 7-9 (ortho), 2-3 (meta)J(H,F) = 3-10 | Confirms proton environment and connectivity. H-F coupling provides proximity information. |
| ¹³C NMR | 110 - 165 (Aromatic) | J(C,F) = 20-30 (ortho), 3-5 (meta) | Shows carbon skeleton. Large C-F coupling constants are characteristic.[4] |
| ¹⁹F NMR | -100 to -120 (Aryl-F) | J(F,H) = 3-10 | Confirms the presence and electronic environment of the fluorine atom.[4][5] |
| ¹¹B NMR | 20 - 30 (for boronic esters) | - | Confirms the presence of the boron atom, often after derivatization for analysis.[6] |
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer. Tune the probe to the ¹⁹F frequency.
-
Data Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. If further structural detail is needed, perform 2D correlation experiments like ¹H-¹⁹F HETCOR to establish through-bond or through-space connectivities.
-
Processing: Fourier transform the acquired data, phase correct the spectrum, and reference it using an internal or external standard. Analyze the chemical shifts and coupling patterns to elucidate the structure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Suzuki Reactions with 2-Fluoro-4-biphenylylboronic Acid for Researchers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl scaffolds. The choice of boronic acid is critical to reaction success. This guide provides a comparative analysis of the performance of 2-Fluoro-4-biphenylylboronic acid in Suzuki reactions, benchmarked against other relevant boronic acids. The inclusion of a fluorine atom at the ortho-position and a phenyl group at the para-position introduces unique electronic and steric considerations that influence reaction outcomes.
This guide synthesizes available experimental data to offer insights into the reactivity of this compound and its alternatives, providing a basis for informed substrate selection and reaction optimization.
Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the electronic and steric characteristics of the boronic acid. While direct head-to-head comparative studies for this compound are limited, valuable insights can be drawn from the performance of structurally related analogs.
A study by Hernández-Fernández et al. provides a direct comparison of various substituted phenylboronic acids in the Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene. The data, summarized in the table below, highlights the influence of substituents on the phenylboronic acid ring on the reaction conversion.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| Phenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~90[1][2] |
| 4-Fluorophenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95[1][2][3] |
| 4-Carboxyphenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~70[1][2] |
| 4-Vinylphenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~40[1][2] |
Note: The data in this table is compiled from a single study to ensure consistent reaction conditions for a valid comparison.[1][2]
Based on this data and general mechanistic principles, the performance of This compound can be inferred:
-
Electronic Effects: The fluorine atom at the ortho-position is strongly electron-withdrawing, which can increase the Lewis acidity of the boron center. This may facilitate the formation of the boronate species required for the crucial transmetalation step in the catalytic cycle. The superior performance of 4-fluorophenylboronic acid compared to phenylboronic acid in the table above supports the beneficial effect of an electron-withdrawing fluorine substituent.[1][2]
-
Steric Effects: The presence of the fluorine atom and the biphenyl group at the ortho and para positions, respectively, introduces steric bulk. While the biphenyl group is relatively distant from the boronic acid moiety, the ortho-fluoro group can sterically hinder the approach of the palladium catalyst, potentially slowing down the reaction rate compared to less substituted boronic acids.
-
The Biphenyl Moiety: The phenyl group at the 4-position is electronically neutral to weakly electron-donating through resonance, which is generally favorable for the Suzuki coupling.
It is anticipated that this compound will be a highly effective coupling partner, likely exhibiting reactivity comparable to or slightly better than 4-fluorophenylboronic acid, assuming steric hindrance from the ortho-fluoro group is not prohibitive.
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid primarily influences the transmetalation step.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The electron-withdrawing fluorine atom in this compound is expected to increase the electrophilicity of the boron atom, making it more susceptible to nucleophilic attack by the hydroxide base. This facilitates the formation of the tetracoordinate boronate species, which is the active nucleophile in the transmetalation step.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve the best results for specific substrates.
General Protocol for Suzuki Coupling with an Aryl Bromide
This protocol is a general starting point for the coupling of an aryl bromide with a boronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Boronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Challenging Couplings (e.g., with Aryl Chlorides)
For less reactive aryl halides like chlorides, a more active catalyst system and potentially higher temperatures are often required.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv.)
-
Boronic acid (1.5 mmol, 1.5 equiv.)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, combine the aryl chloride, boronic acid, palladium source, ligand, and base in an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Filter through a pad of celite and wash the filtrate with water and brine.
-
Dry, concentrate, and purify as described in the general protocol.
Experimental Workflow
The following diagram illustrates a typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction.
Figure 2: A generalized experimental workflow for Suzuki-Miyaura coupling.
References
A Comparative Guide to 2-Fluoro-4-biphenylylboronic Acid and its Non-fluorinated Analog in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of C-C bonds, enabling the synthesis of complex biaryl compounds. The choice of the boronic acid reagent is critical to the success of this reaction. This guide provides a comparative analysis of the performance of 2-Fluoro-4-biphenylylboronic acid and its non-fluorinated counterpart, 4-biphenylylboronic acid, based on established chemical principles and representative experimental data.
Theoretical Performance Comparison
The introduction of a fluorine atom at the ortho-position to the boronic acid moiety in this compound is expected to significantly influence its chemical properties and performance in the Suzuki-Miyaura coupling compared to the non-fluorinated 4-biphenylylboronic acid. The primary effects are rooted in the high electronegativity of fluorine.
| Feature | This compound | 4-biphenylylboronic acid | Rationale |
| Lewis Acidity | Higher | Lower | The electron-withdrawing inductive effect of the ortho-fluorine atom increases the Lewis acidity of the boron center. |
| Rate of Transmetalation | Potentially Faster | Slower | Increased Lewis acidity can facilitate the formation of the boronate species, which is a key step in the transmetalation phase of the Suzuki-Miyaura catalytic cycle. |
| Susceptibility to Protodeboronation | Higher | Lower | The ortho-fluorine substitution can increase the propensity for protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions. This can lead to lower yields of the desired coupled product. |
| Overall Reaction Yield | Potentially Lower | Potentially Higher | While the rate of the desired reaction may be faster, the competing protodeboronation side reaction can lower the overall yield of the cross-coupled product. Reaction conditions must be carefully optimized to mitigate this. |
| Stability | Lower | Higher | Increased susceptibility to protodeboronation implies lower stability under certain reaction conditions, particularly elevated temperatures and prolonged reaction times in the presence of a base. |
Experimental Protocols
The following provides a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both this compound and 4-biphenylylboronic acid. Optimization of the base, solvent, catalyst, and temperature may be required to maximize the yield for each specific substrate.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with the addition of water)
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial, add the aryl halide, the boronic acid, the base, and the palladium catalyst.
-
The vessel is sealed, and the atmosphere is thoroughly purged with an inert gas (e.g., argon or nitrogen).
-
The degassed solvent is added via syringe.
Reaction Execution:
-
The reaction mixture is heated to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography on silica gel.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling and the theoretical impact of ortho-fluorine substitution.
Conclusion
The choice between this compound and 4-biphenylylboronic acid in Suzuki-Miyaura coupling reactions involves a trade-off between potentially enhanced reactivity and an increased risk of side reactions. The ortho-fluorine substituent in this compound is expected to increase the Lewis acidity of the boron center, which can lead to a faster transmetalation step. However, this same electronic effect also renders the compound more susceptible to protodeboronation, which can negatively impact the overall yield.
For researchers and drug development professionals, this means that while this compound may offer a faster reaction profile, careful optimization of reaction conditions—such as the choice of a milder base, lower reaction temperatures, and shorter reaction times—is crucial to minimize the undesired protodeboronation side reaction and maximize the yield of the desired fluorinated biaryl product. In contrast, 4-biphenylylboronic acid is expected to be more robust and may provide higher yields under a broader range of conditions, albeit potentially with a slower reaction rate. The ultimate selection of the boronic acid will depend on the specific synthetic goals and the amenability of the reaction to optimization.
comparative yield analysis in Suzuki couplings with different aryl halides
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The choice of aryl halide—iodide, bromide, or chloride—is a critical parameter that significantly impacts reaction efficiency and product yield. This guide provides an objective comparison of the performance of different aryl halides in Suzuki couplings, supported by experimental data, to facilitate informed decisions in synthetic planning.
The reactivity of aryl halides in Suzuki couplings generally follows the trend: I > Br > Cl . This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond (C-X), which decreases from chlorine to iodine. The initial and often rate-limiting step of the catalytic cycle, oxidative addition of the aryl halide to the palladium(0) catalyst, is therefore most facile for aryl iodides and progressively more challenging for aryl bromides and chlorides.
Comparative Yield Data
The following table summarizes the yields of Suzuki coupling reactions between different 4-substituted halobenzenes and phenylboronic acid under comparable reaction conditions. While conditions are not identical across all entries due to the varying reactivity of the substrates, they represent typical procedures for achieving good yields with each class of aryl halide.
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd/C | None | K₂CO₃ | DMF | Reflux | 1.5 | 92[1] |
| 4-Iodotoluene | m-GAP palladium complex | m-GAP | K₃PO₄ | Toluene | 25 | 24 | ~95 |
| 5-Iodovanillin | Pd(OAc)₂ | None | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 2 | Not specified |
| 4-Bromotoluene | Polyionic supported Pd(0) | None | CsF | DMF/H₂O | 95 | 0.17 | 85[2] |
| 4-Bromoacetophenone | PdFe₂O₄ | None | K₂CO₃ | MeOH/H₂O | 100 | - | High Yield[3] |
| 4-Bromochlorobenzene | Pd standard solution | None | KOH | 95% EtOH | RT | 0.42 | 64[4] |
| 4-Chloroacetophenone | [N,O]-ligated Pd catalyst | [N,O] ligand | - | - | 60 | 24 | 95[5] |
| Aryl Chloride | Palladacycle/phosphine | Secondary phosphine | - | - | - | 20 | High Turnover |
Experimental Protocols
Detailed methodologies for representative Suzuki coupling reactions with each class of aryl halide are provided below.
Protocol 1: Suzuki Coupling of an Aryl Iodide (4-Iodoanisole)
This protocol is adapted from a procedure utilizing a heterogeneous palladium on carbon catalyst.[1]
Materials:
-
4-Iodoanisole (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
10 wt.% Palladium on carbon (15 mg, 1.4 mol% Pd)
-
Potassium carbonate (2.0 mmol)
-
Dimethylformamide (DMF, 8 mL)
Procedure:
-
To a round-bottom flask, add 4-iodoanisole, phenylboronic acid, palladium on carbon, and potassium carbonate.
-
Add DMF to the flask.
-
The reaction mixture is refluxed under air in an adapted domestic microwave oven for 1.5 hours.
-
After completion, the reaction mixture is cooled, and the product is isolated and purified by standard laboratory procedures.
Protocol 2: Suzuki Coupling of an Aryl Bromide (4-Bromotoluene)
This protocol is based on a flow chemistry setup using a supported palladium catalyst.[2]
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Polyionic supported palladium(0) nanoparticle catalyst
-
Cesium fluoride (CsF)
-
Dimethylformamide (DMF)/Water (10:1)
Procedure:
-
The reaction is performed in a continuous flow reactor packed with the polyionic supported palladium catalyst.
-
A solution of 4-bromotoluene, phenylboronic acid, and CsF in DMF/water is passed through the reactor at a controlled flow rate.
-
The reaction is maintained at 95°C.
-
The product stream is collected, and the desired compound is isolated and purified.
Protocol 3: Suzuki Coupling of an Aryl Chloride (4-Chloroacetophenone)
This protocol employs a specialized palladium catalyst with an [N,O] ligand to activate the less reactive aryl chloride.[5]
Materials:
-
4-Chloroacetophenone
-
Phenylboronic acid
-
[N,O]-ligated palladium catalyst
-
Appropriate base and solvent system (as optimized for the specific catalyst)
Procedure:
-
In a reaction vessel, combine 4-chloroacetophenone, phenylboronic acid, the [N,O]-ligated palladium catalyst, and the chosen base.
-
Add the solvent and degas the mixture.
-
Heat the reaction to 60°C for 24 hours.
-
Upon completion, the reaction is worked up, and the product is purified using standard techniques such as column chromatography.
Visualizing the Suzuki Coupling
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
References
2-Fluoro-4-biphenylylboronic Acid: A Comparative Guide to Applications and Efficacy in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of boronic acid reagent is pivotal to achieving desired outcomes. 2-Fluoro-4-biphenylylboronic acid has emerged as a valuable building block for the construction of complex biaryl molecules, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. This guide provides an objective comparison of the applications and efficacy of this compound, supported by available experimental data, to inform reagent selection and reaction optimization.
I. Overview of Applications
This compound is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions. The presence of the fluorine atom at the ortho-position to the boronic acid group and the biphenyl moiety imparts unique electronic and steric properties that influence its reactivity and the characteristics of the resulting products.
Key Application Areas:
-
Medicinal Chemistry: The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. This compound serves as a key precursor for the synthesis of fluorinated biaryl compounds with potential therapeutic applications. For instance, it is a structural component of molecules related to the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen.[1][2][3][4]
-
Materials Science: The biphenyl scaffold is a common motif in organic electronic materials. The incorporation of fluorine can modulate the electronic properties of these materials, making this compound a useful reagent in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced materials.
-
Agrochemicals: The synthesis of novel pesticides and herbicides often involves the creation of complex biaryl structures. The unique substitution pattern of this compound allows for the generation of diverse molecular architectures for screening and development.
II. Efficacy in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Perspective
The electron-withdrawing nature of the fluorine atom can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-withdrawing groups can increase the Lewis acidity of the boron atom, which may facilitate the formation of the boronate complex required for transmetalation. However, excessively electron-deficient arylboronic acids can sometimes exhibit lower reactivity.
A study comparing the performance of 4-fluorophenylboronic acid and phenylboronic acid in the Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene provides valuable insight.
Table 1: Comparative Performance of 4-Fluorophenylboronic Acid vs. Phenylboronic Acid in Suzuki-Miyaura Coupling with 1-Bromo-4-fluorobenzene [5]
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| 4-Fluorophenylboronic acid | 70 | 3 | ~85 |
| Phenylboronic acid | 70 | 3 | ~90 |
| 4-Fluorophenylboronic acid | 70 | 8 | >95 |
| Phenylboronic acid | 70 | 8 | >95 |
| 4-Fluorophenylboronic acid | 110 | 3 | >95 |
| Phenylboronic acid | 110 | 3 | ~90 |
Data extracted from a study by Rojas-Buzo et al. (2017) using a supported Pd nanoparticle catalyst.
From this data, it can be observed that at lower temperatures and shorter reaction times, the non-fluorinated phenylboronic acid showed slightly higher conversion. However, at longer reaction times and higher temperatures, both reagents achieved high to near-quantitative conversions, with 4-fluorophenylboronic acid demonstrating excellent efficacy. This suggests that while the fluorine substituent may have a modest impact on the initial reaction rate, it does not impede the overall efficiency of the coupling, and under optimized conditions, can lead to excellent yields.
Based on these findings, it is reasonable to extrapolate that this compound would be a highly effective coupling partner in Suzuki-Miyaura reactions. The ortho-fluoro substituent is expected to influence the electronic properties of the boronic acid, potentially leading to high reactivity and yields, similar to other fluorinated arylboronic acids.
III. Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid, which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., toluene, dioxane, DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
IV. Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
V. Workflow for a Typical Suzuki Coupling Experiment
The logical flow of a Suzuki coupling experiment, from setup to product isolation, is depicted below.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
VI. Conclusion
This compound is a versatile and effective reagent for the synthesis of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The presence of the ortho-fluoro substituent is anticipated to confer high reactivity, leading to good to excellent yields under optimized conditions. While direct comparative data with its non-fluorinated counterpart is limited, evidence from analogous fluorinated boronic acids suggests that it is a valuable tool for researchers in medicinal chemistry and materials science seeking to introduce the 2-fluoro-4-biphenyl moiety into complex molecular architectures. The provided experimental protocol and workflow diagrams serve as a practical guide for the application of this important synthetic building block.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Fluoro-4-biphenylylboronic acid
For Immediate Use by Laboratory Professionals
The safe and compliant disposal of 2-Fluoro-4-biphenylylboronic acid is critical for ensuring a secure laboratory environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound and associated waste materials. As a halogenated arylboronic acid, this substance requires specific disposal protocols.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, guidance should be taken from SDSs for structurally similar compounds, such as other fluoro-substituted arylboronic acids. Arylboronic acids may be considered weakly mutagenic and should be handled with appropriate caution.[1][2]
Personal Protective Equipment (PPE):
Proper PPE is mandatory to minimize exposure during handling and disposal.
| PPE Category | Specific Requirement |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
In the event of a spill, evacuate the area and follow the spill cleanup procedures outlined in the relevant SDS. Small spills can typically be absorbed with an inert material and collected for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials involves segregation, proper containment, and adherence to institutional and governmental regulations.
1. Waste Identification and Segregation:
-
Classification: this compound waste should be classified as halogenated organic waste .[3][4]
-
Segregation: It is crucial to keep halogenated waste separate from non-halogenated organic waste streams.[3][5] Do not mix this waste with other categories unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.[6]
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect unreacted this compound, contaminated solids (e.g., absorbent materials from spills, contaminated weighing paper), and disposable PPE into a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container must be compatible with halogenated organic compounds. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Liquid Waste:
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
3. Labeling and Storage:
-
Labeling: All waste containers must be accurately labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "Waste this compound"
-
All chemical constituents and their approximate concentrations.[3]
-
The appropriate hazard warnings (e.g., "Irritant," "Toxic").
-
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[3] Ensure secondary containment is used for liquid waste containers to mitigate spills.[6] Containers should be kept closed except when adding waste.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be managed as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as halogenated liquid hazardous waste.[6][9] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and drying, deface the original label and dispose of the container as directed by your institution's EHS guidelines.[9]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its containers in the regular trash or down the drain.[10] Disposal must comply with all local, regional, and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12][13]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. fishersci.com [fishersci.com]
- 11. youtube.com [youtube.com]
- 12. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 13. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Essential Safety and Operational Guide for Handling 2-Fluoro-4-biphenylylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Fluoro-4-biphenylylboronic acid (CAS RN: 178305-99-2). The information is compiled to ensure the safety of laboratory personnel and to promote responsible chemical management. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidance is based on information for structurally related boronic acids and available supplier data.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling to avoid potential health risks. Based on data from similar compounds, it is classified as causing skin and serious eye irritation.[1] Inhalation of dust may also lead to respiratory tract irritation.
Key Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 178305-99-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀BFO₂ | [3] |
| Molecular Weight | 216.02 g/mol | [3] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 243-248 °C |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles. | Minimizes the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.
-
Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.
-
The work area should be clean and free of clutter.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE, empty containers, and residual chemical, must be considered hazardous waste.
-
Waste Collection:
-
Collect all waste in a designated, properly labeled, and sealed container for hazardous chemical waste.
-
Do not mix with other waste streams unless compatible.
-
-
Container Disposal:
-
Spill Management:
-
In case of a small spill, use an inert absorbent material to contain and collect the spilled solid.
-
Place the absorbed material in a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 2-フルオロ-4-ビフェニルボロン酸 | 2-Fluoro-4-biphenylboronic Acid | 178305-99-2 | 東京化成工業株式会社 [tcichemicals.com]
- 2. This compound | 178305-99-2 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
